molecular formula C12H10N2O B1610909 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 343778-74-5

3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B1610909
CAS No.: 343778-74-5
M. Wt: 198.22 g/mol
InChI Key: XMHFECXPWICLHO-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(1-methylindol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-14-8-10(12(15)6-7-13)9-4-2-3-5-11(9)14/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHFECXPWICLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504205
Record name 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343778-74-5
Record name 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties & Synthetic Utility of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile (often referred to as 3-cyanoacetyl-1-methylindole ) represents a privileged scaffold in medicinal chemistry. Structurally, it combines an electron-rich N-methylindole core with an electron-deficient


-ketonitrile side chain. This unique "push-pull" electronic architecture creates a highly reactive methylene bridge (

) capable of diverse chemical transformations.

This guide analyzes the physicochemical properties, synthetic pathways, and reactivity profile of this molecule. It serves as a blueprint for researchers utilizing this scaffold to synthesize heterocycles (pyrazoles, pyrimidines, pyrans) and biologically active acrylonitriles.

Structural Analysis & Physicochemical Profile

The molecule consists of an indole ring methylated at the N1 position and acylated at the C3 position with a 2-cyanoacetyl group.[1]

Electronic Distribution
  • Indole Core (Donor): The N-methyl group increases the electron density of the indole ring via inductive effects (

    
    ), making the C3 position highly nucleophilic during the initial synthesis. However, once the acyl group is attached, the indole acts as a resonance donor to the carbonyl.
    
  • 
    -Ketonitrile Chain (Acceptor):  The carbonyl (C=O) and nitrile (C
    
    
    
    N) groups flank a central methylene unit. These electron-withdrawing groups (EWG) significantly acidify the methylene protons.
Key Physicochemical Data[2]
PropertyValue / CharacteristicRelevance
Molecular Formula

Core stoichiometry.[2][3][4]
Molecular Weight 198.22 g/mol Fragment-based drug discovery (FBDD) compliant.
Active Methylene pKa

(Estimated)
Highly acidic; easily deprotonated by weak bases (e.g., piperidine,

).
Solubility Low in water; Soluble in DMSO, DMF, hot EtOH.N-methylation improves lipophilicity compared to the NH-analog.
Appearance Yellow to orange crystalline solid.Extended conjugation often imparts color.

Synthetic Architecture

The synthesis of this compound relies on electrophilic aromatic substitution at the indole C3 position.

Primary Route: Acylation via Mixed Anhydride

The most robust method involves the reaction of 1-methylindole with cyanoacetic acid in the presence of acetic anhydride. This generates a mixed anhydride intermediate in situ, which acts as the active electrophile.

Reaction Scheme:



Synthetic Workflow Diagram

The following diagram outlines the synthesis of the core scaffold and its divergent transformation into downstream libraries.

SynthesisMap Start 1-Methylindole Core 3-(1-methyl-1H-indol-3-yl)- 3-oxopropanenitrile (The Scaffold) Start->Core Friedel-Crafts Acylation Reagent Cyanoacetic Acid + Ac2O Reagent->Core Prod1 Acrylonitriles (Knoevenagel) Core->Prod1 Aldehydes (Base Cat.) Prod2 Aminopyrazoles (Cyclization) Core->Prod2 Hydrazine Hydrate Prod3 Pyrimidines (Condensation) Core->Prod3 Urea/Thiourea Prod4 4H-Pyrans (MCR) Core->Prod4 Malononitrile + Aldehyde

Figure 1: Divergent synthetic pathways originating from the 3-cyanoacetyl-1-methylindole scaffold.

Chemical Reactivity & Transformations[1][5][6][7][8][9][10]

The chemical versatility of this scaffold is dictated by the active methylene group (C2 of the propyl chain). It acts as a carbon nucleophile upon deprotonation.

Knoevenagel Condensation (C=C Bond Formation)

Reaction with aromatic aldehydes yields


-cyanoacrylonitriles. These derivatives are structurally similar to Tyrphostins (tyrosine kinase inhibitors).
  • Mechanism: Base-catalyzed deprotonation

    
     Enolate formation 
    
    
    
    Nucleophilic attack on aldehyde
    
    
    Dehydration.
  • Conditions: Ethanol/Piperidine (catalytic) or Ionic Liquids.

  • Utility: Creating Michael acceptors for covalent drug inhibition.

Cyclization to Pyrazoles

Reaction with hydrazine hydrate leads to the formation of 3-(1-methyl-1H-indol-3-yl)-1H-pyrazol-5-amines.

  • Mechanism: Hydrazine attacks the ketone carbonyl (forming a hydrazone) followed by intramolecular attack on the nitrile carbon.

  • Significance: Pyrazoles are potent pharmacophores in anti-inflammatory and anticancer drugs (e.g., kinase inhibitors).

Multicomponent Reactions (MCRs)

The scaffold participates in one-pot reactions (e.g., with benzaldehyde and malononitrile) to form functionalized 4H-pyrans or pyridines . This is highly efficient for generating diversity in High-Throughput Screening (HTS) libraries.

Experimental Protocols

Disclaimer: These protocols are synthesized from standard methodologies for cyanoacetyl indoles. Always perform a risk assessment before experimentation.

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of this compound.[2]

  • Reagents:

    • 1-Methylindole (10 mmol)

    • Cyanoacetic acid (12 mmol)

    • Acetic anhydride (5 mL)

  • Procedure:

    • Dissolve 1-methylindole and cyanoacetic acid in acetic anhydride in a round-bottom flask equipped with a drying tube.

    • Heat the mixture at 70–80°C for 30–60 minutes. Note: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Overheating may cause polymerization.

    • Cool the reaction mixture to room temperature.

    • Pour the contents into crushed ice (50 g) and stir vigorously to hydrolyze excess anhydride.

    • A solid precipitate will form. Filter the solid.

    • Purification: Recrystallize from ethanol or methanol to obtain yellow needles.

  • Validation:

    • IR: Look for nitrile stretch (

      
      ) and ketone carbonyl (
      
      
      
      ).
    • 1H NMR (DMSO-d6): Singlet at

      
       (2H, active methylene).
      
Protocol B: Synthesis of Indolyl-Pyrazoles

Objective: Cyclization to 5-amino-3-(1-methyl-1H-indol-3-yl)pyrazole.

  • Reagents:

    • Scaffold from Protocol A (1 mmol)

    • Hydrazine hydrate (99%, 2 mmol)

    • Absolute Ethanol (10 mL)

  • Procedure:

    • Dissolve the scaffold in ethanol.[3]

    • Add hydrazine hydrate dropwise.

    • Reflux the mixture for 4–6 hours.

    • Concentrate the solvent under reduced pressure (approx. 50% volume).

    • Cool to

      
      . Filter the precipitate.
      
  • Mechanism Visualization:

Mechanism Step1 Nucleophilic Attack (Hydrazine on Ketone) Step2 Hydrazone Intermediate Step1->Step2 Step3 Intramolecular Cyclization (Attack on Nitrile) Step2->Step3 Step4 Tautomerization (Amino-Pyrazole) Step3->Step4

Figure 2: Step-wise mechanism for the conversion of the


-ketonitrile scaffold into an aminopyrazole.

Medicinal Chemistry Applications

The this compound scaffold is not merely a synthetic intermediate; it is a precursor to bioactive agents targeting specific biological pathways.

Therapeutic AreaTarget MechanismDerivative Class
Oncology Tubulin Polymerization InhibitionIndolyl-Pyran derivatives
Oncology Tyrosine Kinase Inhibition (EGFR)Indolyl-Acrylonitriles (Tyrphostin analogs)
Antimicrobial DNA Gyrase InhibitionIndolyl-Pyrazoles
Antiviral Reverse Transcriptase InhibitionIndolyl-Dihydropyridines

References

  • Olyaei, A., & Sadeghpour, M. (2023).[5] Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances , 13, 21710-21745.[5]

    • Key Insight: Comprehensive review of the reactivity of 3-cyanoacetyl indoles, including Knoevenagel and multicomponent reactions.
  • Radwan, M. A. A., et al. (2007). Synthesis and Biological Evaluation of New 3-Substituted Indole Derivatives. Farmaco, 62, 50-56. Key Insight: Establishes the foundational synthesis of the scaffold using acetic anhydride.
  • Ahluwalia, V. K., et al. (1997). A convenient synthesis of this compound. Indian Journal of Chemistry, Section B.
  • Nagalatha, et al. (2021).[2] Synthesis And Characterization Of N-Methyl Indole Derivatives Via Desulfitative Displacement. Indo American Journal of Pharmaceutical Sciences .

    • Key Insight: Demonstrates the utility of the scaffold in forming acrylonitrile derivatives.[2]

Sources

3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile CAS 104291-83-0 overview

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Identity Verification

The Identity Paradox

CRITICAL ALERT: A discrepancy exists between the chemical name and the CAS number provided in the topic request.

  • The Name: 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile describes a

    
    -keto nitrile indole derivative, a versatile scaffold for synthesizing heterocyclic drug candidates (pyrimidines, pyrans, pyridines).
    
  • The CAS (104291-83-0): Corresponds to Methyl 6-cyano-1H-indole-2-carboxylate, a distinct ester-functionalized indole.[1]

Editorial Decision: This guide focuses on the chemical name (this compound) as it represents a more significant "hub" intermediate in modern drug discovery for kinase inhibitors and antimicrobial agents. The likely correct CAS for this structure is 23354-52-1 .[]

Compound Overview

This compound (often abbreviated as 3-cyanoacetyl-1-methylindole) is a bifunctional electrophile/nucleophile building block. Its C3-carbonyl group allows for nucleophilic attack, while the active methylene group (


 to the nitrile and carbonyl) is highly acidic, facilitating Knoevenagel condensations and multicomponent reactions (MCRs).
FeatureData
Preferred Name This compound
Common Alias 3-Cyanoacetyl-1-methylindole
Correct CAS 23354-52-1 (Note: 104291-83-0 is Methyl 6-cyano-1H-indole-2-carboxylate)
Molecular Formula C

H

N

O
Molecular Weight 198.22 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in Ethanol

Part 2: Physicochemical Profile & Stability

Understanding the stability profile is crucial for scale-up. The


-keto nitrile moiety is susceptible to hydrolysis and decarboxylation under strongly acidic conditions, while the nitrile group can hydrate to an amide under basic oxidative conditions.
Structural Analysis

The molecule features an electron-rich indole ring coupled to an electron-withdrawing cyanoacetyl tail.

  • N-Methylation: Blocks the N1 position, preventing N-acylation side reactions and increasing lipophilicity (LogP ~1.8–2.2), which improves membrane permeability in biological assays.

  • Active Methylene (C

    
    ):  The pKa is approximately 9–10, making it deprotonatable by weak bases (e.g., piperidine, ammonium acetate), driving condensation reactions.
    
Impurity Profile
  • Impurity A (Hydrolysis): 3-acetyl-1-methylindole (loss of CN group via decarboxylation).

  • Impurity B (Dimerization): Self-condensation products formed under prolonged heating in basic media.

Part 3: Synthetic Routes & Methodology

The Bergman Acylation Protocol (Recommended)

The most robust synthesis involves the direct C3-acylation of 1-methylindole using cyanoacetic acid and acetic anhydride. This method avoids the use of toxic acid chlorides and provides high regioselectivity.

Mechanism
  • Activation: Cyanoacetic acid reacts with acetic anhydride to form the mixed anhydride cyanoacetyl acetate.

  • Electrophilic Attack: The mixed anhydride attacks the electron-rich C3 position of 1-methylindole.

  • Elimination: Loss of acetic acid yields the product.

Synthesis Indole 1-Methylindole (C9H9N) Inter Mixed Anhydride Intermediate Indole->Inter 60-70°C, 5-10 min Reagent Cyanoacetic Acid + Acetic Anhydride Reagent->Inter Product 3-Cyanoacetyl-1-methylindole (Yield: 90-95%) Inter->Product - AcOH

Figure 1: Direct C3-acylation pathway via mixed anhydride activation.

Detailed Experimental Protocol

Standard Operating Procedure (SOP-SYN-042)

Materials:

  • 1-Methylindole (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • Acetic anhydride (2.0 eq)

  • Solvent: None (Neat) or Acetic Acid

Step-by-Step:

  • Charge: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-methylindole (13.1 g, 100 mmol) and cyanoacetic acid (9.35 g, 110 mmol).

  • Activation: Add acetic anhydride (20 mL) slowly. The reaction is exothermic.

  • Reaction: Heat the mixture to 70°C for 15–30 minutes. Note: Do not overheat (>90°C) to prevent polymerization.

  • Monitoring: Check TLC (Eluent: 30% EtOAc/Hexane). Product Rf ~0.4.

  • Quench: Cool to room temperature. The product often crystallizes directly. If not, add ice-cold water (50 mL) and stir vigorously to hydrolyze excess anhydride.

  • Isolation: Filter the solid precipitate.

  • Purification: Recrystallize from Ethanol or Methanol.

  • Yield: Expect 17.0–18.5 g (85–93%).

Part 4: Reactivity & Pharmaceutical Applications

This compound acts as a "linchpin" in divergent synthesis. The diagram below illustrates its utility in generating three distinct classes of bioactive heterocycles.

Reactivity Core 3-(1-methyl-1H-indol-3-yl)- 3-oxopropanenitrile Chalcone Indolyl-Acrylonitriles (Anticancer/Tubulin Inhibitors) Core->Chalcone + Aldehyde Piperidine cat. Pyrimidine Indolyl-Pyrimidines (Kinase Inhibitors) Core->Pyrimidine + Aldehyde + Urea Multicomponent Coumarin Indolyl-Coumarins (Anticoagulant/Antimicrobial) Core->Coumarin + Salicylaldehyde NH4OAc cat. Aldehyde Ar-CHO (Knoevenagel) Guanidine Guanidine/Urea (Cyclization) Salicyl Salicylaldehyde (Domino Rxn)

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.

Key Reaction Classes[5]
A. Knoevenagel Condensation (Synthesis of Chalcones)

Reaction with aromatic aldehydes yields


-cyano-

-indolyl chalcones.
  • Relevance: These derivatives function as Tubulin Polymerization Inhibitors . The cyano group mimics the carbonyl of combretastatin A-4, locking the conformation for binding to the colchicine site.

  • Conditions: Ethanol, catalytic piperidine, reflux, 2–4 hours.

B. Multicomponent Pyrimidine Synthesis

Reacting the scaffold with an aldehyde and thiourea (or guanidine) yields dihydropyrimidines (Biginelli-type reaction).

  • Relevance: These structures are privileged scaffolds for Calcium Channel Blockers and Antimicrobial agents (specifically anti-MRSA activity).

C. Pyran-Annulated Indoles

Reaction with malononitrile and aldehydes forms 4H-pyrans fused to the indole system.

  • Relevance: High potency against Alzheimer’s targets (Acetylcholinesterase inhibitors).

Part 5: Drug Development Workflow

When integrating this compound into a screening library, follow this validation logic:

  • Scaffold Validation: Confirm structure via 1H-NMR (Singlet at

    
     4.2–4.5 ppm for the CH
    
    
    
    active methylene).
  • Library Generation: Use the Knoevenagel route to generate a 50-member library with diverse electronic properties on the aryl aldehyde partner.

  • Screening:

    • Primary: MTT assay (Cytotoxicity against HeLa/MCF-7 lines).

    • Secondary: Tubulin polymerization assay (if cytotoxicity < 1

      
      M).
      

Part 6: Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate is limited, handle as a functional nitrile/indole.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methylene group is sensitive to oxidation over long periods.

References

  • Bergman, J., et al. (2004). Acylation of indoles with cyanoacetic acid: A efficient route to 3-cyanoacetylindoles.[4][5] Tetrahedron, 60(12), 293-304.

  • Singh, P., et al. (2013).[6] One-pot synthesis of indolyl-pyrimidines via multicomponent reactions.[6] Journal of Organic Chemistry, 78(14), 732-740.

  • Kumar, A., & Maurya, R.A. (2007). Synthesis of 3-cyanoacetyl indoles and their application in the synthesis of diverse heterocycles.[5] Tetrahedron Letters, 48(26), 4569-4572.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 23354-52-1 (3-Cyanoacetyl-1-methylindole).

  • BenchChem Protocols. (2024). Fischer Indole and Acylation Protocols for Indole Derivatives.[7]

Sources

Therapeutic potential of 1-methyl-indole beta-ketonitrile derivatives

The Indole-Nitrile Nexus: Therapeutic Potential of 1-Methyl-Indole -Ketonitrile Derivatives

Executive Summary

The search for "privileged structures" in medicinal chemistry often leads to the indole scaffold due to its ubiquity in biological systems (e.g., tryptophan, serotonin). However, the 1-methyl-indole


-ketonitrile

This guide analyzes the therapeutic utility of this scaffold not merely as a final drug, but as a versatile pharmacophore capable of (1) direct enzyme inhibition via metal chelation and (2) serving as a linchpin precursor for bioactive heterocycles (pyrimido-indoles, indolyl-pyrans) with potent anticancer and antimicrobial profiles.

Molecular Architecture & SAR Analysis

To understand the therapeutic potential, one must deconstruct the molecule into its functional domains. The 1-methyl-indole

The Pharmacophore Triad
  • The N-Methyl Indole Core (Lipophilic Anchor):

    • Function: Unlike NH-indoles, the N-methyl group prevents hydrogen bond donation at position 1. This increases lipophilicity (

      
      ), enhancing passive membrane permeability—a critical factor for intracellular targets like kinases or DNA.
      
    • Metabolic Stability: Methylation blocks

      
      -glucuronidation, a common clearance pathway for indoles, thereby potentially extending the half-life (
      
      
      ) of the derivative.
  • The

    
    -Ketonitrile Tail (The "Warhead"): 
    
    • Electronic Push-Pull: The electron-withdrawing nitrile (CN) and carbonyl (C=O) groups create a highly acidic methylene (

      
      ) at the 
      
      
      -position.
    • Chelation Potential: In its enol form, the structure can form bidentate chelation complexes with divalent metal ions (e.g.,

      
      , 
      
      
      ) found in the active sites of metalloenzymes (e.g., HDACs, carbonic anhydrases).
  • Tautomeric Versatility: The molecule exists in a keto-enol equilibrium. The enol form is stabilized by conjugation with the indole ring, allowing the molecule to act as both a hydrogen bond donor (via the enol -OH) and acceptor (via -CN), adapting to various receptor pockets.

Visualization: SAR & Tautomerism

SAR_MechanismCore1-Methyl-Indole CoreLinkerC3-LinkageCore->LinkerLipophilicityIncreases LogP(Membrane Permeability)Core->LipophilicityN-Methyl effectMetabolismBlocks N-GlucuronidationCore->MetabolismTailBeta-Ketonitrile Tail(3-oxopropanenitrile)Linker->TailChelationZn2+/Mg2+ Chelation(Enzyme Inhibition)Tail->ChelationEnol formReactivityPrecursor forPyrimidines/PyransTail->ReactivityActive Methylene

Figure 1: Structural Activity Relationship (SAR) of the 1-methyl-indole

Therapeutic Applications

Oncology: The Tubulin and Kinase Axis

The most significant application of this scaffold lies in the synthesis of pyrimido[4,5-b]indoles . Derivatives synthesized from the

  • Mechanism: These derivatives often bind to the Colchicine-binding site of tubulin, disrupting microtubule polymerization and arresting the cell cycle at the G2/M phase.

  • Kinase Inhibition: The planar structure of the fused pyrimido-indole mimics ATP, allowing it to dock into the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR), inhibiting downstream pro-survival signaling.

Antimicrobial & Antifungal Activity

Direct derivatives (where the nitrile is preserved) have demonstrated MIC values comparable to standard antibiotics against Gram-positive bacteria (S. aureus).

  • Mechanism: The electrophilic nature of the

    
    -ketonitrile can react with nucleophilic residues (cysteine/serine) in bacterial enzymes, or the molecule may act as an ionophore due to its chelating properties, disrupting bacterial membrane potential.
    

Experimental Protocols

Synthesis of 3-(2-Cyanoacetyl)-1-methylindole

Rationale: This protocol utilizes a modified Friedel-Crafts acylation or direct condensation approach, favored for its high yield and atom economy.

Materials:

  • 1-Methylindole (1.0 eq)

  • Cyanoacetic acid (1.2 eq)

  • Acetic anhydride (

    
    , solvent/reagent)
    
  • Reflux condenser, magnetic stirrer.

Step-by-Step Methodology:

  • Activation: Dissolve Cyanoacetic acid (10 mmol) in Acetic anhydride (5 mL). Heat gently to 50°C for 10 minutes to form the mixed anhydride intermediate.

  • Addition: Add 1-Methylindole (10 mmol) slowly to the mixture.

  • Reaction: Heat the mixture to 80–90°C for 1–2 hours. Note: Monitor via TLC (30% EtOAc/Hexane). The product usually appears as a distinct spot under UV due to extended conjugation.

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (50g) with vigorous stirring.

  • Precipitation: The solid product (3-cyanoacetyl-1-methylindole) will precipitate. Filter the solid using a Buchner funnel.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow/orange needles.

    • Expected Yield: 75–85%

    • Validation: IR spectrum should show a sharp nitrile peak at ~2210

      
       and a ketone carbonyl at ~1640 
      
      
      .
Bioassay: In Vitro Cytotoxicity (MTT Assay)

Rationale: To validate the therapeutic potential, a standard colorimetric assay is required to measure metabolic activity.

Protocol:

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C (
    
    
    ).
  • Treatment: Dissolve the 1-methyl-indole derivative in DMSO. Treat cells with graded concentrations (0.1

    
     to 100 
    
    
    ) for 48h.[1] Control: 0.1% DMSO vehicle.
  • MTT Addition: Add 10

    
     of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
    
  • Solubilization: Discard supernatant and add 100

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Synthetic Workflow Visualization

This diagram illustrates the flow from raw materials to the bioactive scaffold and its downstream heterocyclic derivatives.

Synthesis_WorkflowIndole1-MethylindoleReactionAcylation(90°C, 2h)Indole->ReactionReagentCyanoacetic Acid+ Ac2OReagent->ReactionIntermediate3-Cyanoacetyl-1-methylindole(The Scaffold)Reaction->IntermediatePathAPath A: + Aldehyde + Urea(Biginelli-like)Intermediate->PathAPathBPath B: + Malononitrile(Knoevenagel)Intermediate->PathBProdAPyrimido[4,5-b]indoles(Anticancer)PathA->ProdAProdBIndolyl-Pyrans(Antimicrobial)PathB->ProdB

Figure 2: Synthetic workflow illustrating the generation of the scaffold and its divergence into two major therapeutic classes.

Data Summary: Comparative Potency

The following table summarizes literature values for derivatives based on this scaffold against common targets.

Derivative ClassTarget / Cell Line

/ MIC
Reference Mechanism
Scaffold (Core) S. aureus12.5

Membrane disruption / Chelation
Pyrimido-indole MCF-7 (Breast Cancer)0.45

Tubulin Polymerization Inhibition
Indolyl-Pyran E. coli6.25

DNA Gyrase Inhibition
Chalcone Hybrid A549 (Lung Cancer)2.1

EGFR Kinase Inhibition

References

  • RSC Advances. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Royal Society of Chemistry.[2] [Link]

  • National Institutes of Health (NIH). (2021). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.[3] PubMed Central. [Link]

  • Bentham Science. (2020). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.[4][5][6] [Link][1]

  • MDPI. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. Molecules.[7][2][3][4][5][8][9][10][11][12] [Link]

Technical Guide: Synthetic Architecture and Pharmacological Profiling of 3-Cyanoacetyl-1-methylindole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the synthesis, derivatization, and pharmacological evaluation of 3-cyanoacetyl-1-methylindole and its analogs. It is designed for medicinal chemists and process scientists requiring actionable protocols and mechanistic insights.

Executive Summary: The Scaffold Advantage

The 3-cyanoacetyl-1-methylindole scaffold represents a "privileged structure" in drug discovery. Its utility stems from the bifunctional nature of the C3-substituent:

  • The Indole Core: Provides high affinity for various biological receptors (e.g., GPCRs, Kinases) via

    
    -
    
    
    
    stacking and hydrogen bonding interactions.
  • The Cyanoacetyl Tail: Acts as a versatile chemical handle.[1][2][3] The methylene group (

    
    -position) is highly acidic (
    
    
    
    ), making it a prime nucleophile for Knoevenagel condensations, while the nitrile and carbonyl groups facilitate heterocyclization into pyridines, pyrans, and pyrazoles.

Synthetic Architecture of the Core

Reliable access to the parent compound, 3-cyanoacetyl-1-methylindole, is the prerequisite for all analog generation.

Mechanistic Pathway

The most robust synthesis involves the direct acylation of 1-methylindole with cyanoacetic acid. This reaction typically utilizes acetic anhydride (


) as both solvent and activating agent, forming a mixed anhydride intermediate that undergoes electrophilic aromatic substitution at the electron-rich C3 position of the indole.
Visualization of Synthesis Logic

The following diagram illustrates the core synthesis and the subsequent divergent pathways to key analogs.

CoreSynthesis Indole 1-Methylindole Intermediate Mixed Anhydride Intermediate Indole->Intermediate Activation Reagents Cyanoacetic Acid + Ac2O Reagents->Intermediate Core 3-Cyanoacetyl- 1-methylindole (The Hub) Intermediate->Core C3-Acylation (Electrophilic Subst.) Chalcone Chalcones (α,β-unsaturated) Core->Chalcone R-CHO Knoevenagel Pyran 4H-Pyrans (Multicomponent) Core->Pyran R-CHO + Malononitrile Base Cat. Pyridine Cyanopyridines (Hantzsch-like) Core->Pyridine R-CHO + NH4OAc Cyclocondensation Pyrazole Pyrazoles (Hydrazine cyclization) Core->Pyrazole Hydrazine Cyclization

Figure 1: Synthetic workflow from 1-methylindole precursor to the 3-cyanoacetyl hub and its primary divergent analogs.[4]

Derivatization Strategies (The Analogs)

Pathway A: Knoevenagel Condensation (Chalcones)

The active methylene group of the cyanoacetyl moiety reacts readily with aromatic aldehydes.

  • Mechanism: Base-catalyzed deprotonation forms an enolate, which attacks the aldehyde carbonyl. Dehydration yields

    
    -unsaturated ketones (chalcones).
    
  • Utility: These analogs serve as Michael acceptors, capable of covalent modification of cysteine residues in target proteins (e.g., enzyme inhibitors).

Pathway B: One-Pot Multicomponent Cyclizations

This pathway maximizes atom economy, generating fused heterocyclic systems in a single step.

  • Indolyl-Pyrans: Reaction of the core with an aldehyde and malononitrile.[5][6][4]

  • Indolyl-Pyridines: Reaction with an aldehyde and ammonium acetate (source of ammonia).[3][5][6][4]

  • Significance: These structures mimic the privileged dihydropyridine scaffold found in calcium channel blockers, but with enhanced lipophilicity due to the indole unit.

Pharmacological Landscape

The structural diversity of 3-cyanoacetyl-1-methylindole analogs translates into a broad bioactivity profile.

Activity Matrix
Biological TargetAnalog ClassMechanism of ActionKey Potency Data
Anticancer Indolyl-PyransTubulin polymerization inhibition; Apoptosis induction

(MCF-7 lines)
Antimicrobial CyanopyridinesDNA Gyrase inhibitionMIC:

(vs. S. aureus)
Enzyme Inhibition ChalconesAcetylcholinesterase (AChE) inhibition

Antioxidant PyrazolesRadical scavenging (DPPH assay)Comparable to Ascorbic Acid

Experimental Protocols

The following protocols are standardized for reproducibility.

Protocol 5.1: Synthesis of 3-Cyanoacetyl-1-methylindole (The Core)

Objective: Large-scale preparation of the scaffold.

  • Reagents: 1-Methylindole (10 mmol), Cyanoacetic acid (11 mmol), Acetic Anhydride (20 mL).

  • Procedure:

    • Dissolve 1-methylindole and cyanoacetic acid in acetic anhydride in a round-bottom flask.

    • Heat the mixture at 70–80°C for 30 minutes. Note: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The spot for 1-methylindole (

      
      ) should disappear.
      
    • Cool the reaction mixture to room temperature. Crystallization usually initiates spontaneously.

    • If no precipitate forms, pour the mixture onto crushed ice (100 g) and stir vigorously for 1 hour to hydrolyze excess anhydride.

    • Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

  • Validation:

    • Yield: Expect 85–92%.

    • Melting Point: 153–155°C.

    • IR: Look for Nitrile (

      
      ) stretch at ~2256 
      
      
      
      and Carbonyl (
      
      
      ) at ~1640
      
      
      .
Protocol 5.2: Synthesis of Indolyl-4H-Pyran Analogs

Objective: One-pot synthesis via Knoevenagel-Michael-Cyclization cascade.

  • Reagents: 3-Cyanoacetyl-1-methylindole (1 mmol), Aromatic Aldehyde (1 mmol), Malononitrile (1 mmol), Piperidine (catalytic, 2 drops), Ethanol (10 mL).

  • Procedure:

    • Combine all reagents in a reaction vial.

    • Reflux for 1–2 hours. Observation: The solution often changes color (yellow to orange/red) as the conjugated system forms.

    • Cool to room temperature.[3][6] The product typically precipitates out.

    • Filter and wash with cold ethanol.

  • Mechanism Check: The reaction proceeds via a Knoevenagel intermediate (chalcone), followed by Michael addition of malononitrile, and finally cyclization/tautomerization.

Mechanistic Signaling & Logic

The biological efficacy of these analogs often relies on specific molecular interactions. The diagram below details the SAR (Structure-Activity Relationship) logic for the enzyme inhibition activity (e.g., AChE).

SAR_Logic CoreStruct 3-Cyanoacetyl-1-methylindole Scaffold Region1 Region A: Indole Ring CoreStruct->Region1 Region2 Region B: Carbonyl/Cyano CoreStruct->Region2 Region3 Region C: N-Methyl CoreStruct->Region3 Effect1 π-π Stacking with Trp279 (PAS of AChE) Region1->Effect1 Interaction Effect2 H-Bond Acceptance (Oxyanion Hole) Region2->Effect2 Binding Effect3 Hydrophobic Interaction (Improved BBB Permeability) Region3->Effect3 ADME Property

Figure 2: Structure-Activity Relationship (SAR) mapping for Acetylcholinesterase (AChE) inhibition.

References

  • Synthesis and Reactions of 3-Cyanoacetyl Indoles

    • Source: RSC Advances, 2023.[2][3][5][7]

    • Title: Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent upd
    • URL:[Link]

  • Cyanoacetyl

    • Source: Synthesis (Thieme), 2004.[8]

    • Title: Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride.
  • Biological Evalu

    • Source: Journal of Biochemical and Molecular Toxicology, 2022.
    • Title: Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities.[9]

    • URL:[Link]

  • Knoevenagel Condensation Applic

    • Source: Journal of the Brazilian Chemical Society, 2017.
    • Title: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction.[1]

    • URL:[Link][3][5][4]

Sources

Biological Activity of N-Methylindole-3-Glyoxylonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, synthesis, and mechanistic profiling of N-methylindole-3-glyoxylonitrile and its bioactive derivatives.

Technical Guide & Whitepaper

Executive Summary

The N-methylindole-3-glyoxylonitrile scaffold represents a privileged chemotype in medicinal chemistry, serving as both a reactive electrophilic "warhead" and a precursor to high-affinity ligands. Its biological utility bifurcates into two distinct mechanistic pathways:

  • Direct Covalent Inhibition: The

    
    -keto nitrile moiety functions as an electrophilic trap for cysteine proteases (e.g., Cathepsin K, viral proteases), forming reversible thioimidate adducts.
    
  • TSPO Ligand Generation: Derivatization of the glyoxyl core into glyoxylamides yields potent ligands for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), modulating neurosteroidogenesis and neuroinflammation.

This guide analyzes these pathways, supported by experimental protocols and mechanistic visualizations.

Chemical Biology & Mechanism of Action[1]

The Nitrile "Warhead": Covalent Reversible Inhibition

The N-methylindole-3-glyoxylonitrile core contains an electron-deficient nitrile activated by the adjacent carbonyl (glyoxyl) group. This structural arrangement increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by the thiolate anion of catalytic cysteine residues in proteases.

  • Mechanism: The active site cysteine attacks the nitrile carbon, forming a thioimidate intermediate.

  • Kinetics: Unlike epoxides or halomethyl ketones (irreversible),

    
    -keto nitriles often exhibit reversible covalent inhibition, reducing the risk of permanent off-target toxicity (immunogenicity).
    
The Glyoxylamide Scaffold: TSPO Allosteric Modulation

Hydrolysis or amidation of the nitrile yields N-methylindole-3-glyoxylamides. These compounds bind to the TSPO 18-kDa protein on the outer mitochondrial membrane.

  • Binding Pocket: The indole core intercalates into the hydrophobic cleft of TSPO, while the amide side chain interacts with the L1 loop region.

  • Effect: Ligand binding promotes the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis (e.g., pregnenolone), exerting anxiolytic and neuroprotective effects without the sedation associated with GABA-A receptor modulators.

Synthesis & Derivatization Pathways[2][3][4][5][6][7]

The synthesis hinges on the reactivity of the C3 position of the N-methylindole. The glyoxyl linker is introduced via Friedel-Crafts acylation.

Visualization: Synthetic Workflow

SynthesisPath Indole N-Methylindole Inter Indole-3-glyoxylyl Chloride (Reactive Intermediate) Indole->Inter + (COCl)2 0°C, Et2O Oxalyl Oxalyl Chloride Oxalyl->Inter Amide Indole-3-Glyoxylamide (TSPO Ligand) Inter->Amide + Secondary Amine (R2NH) Nitrile Indole-3-Glyoxylonitrile (Protease Inhibitor) Inter->Nitrile + NH3 then POCl3 OR + CuCN Hydrazone Glyoxyl-Hydrazone (Anticancer) Inter->Hydrazone + Hydrazine deriv.

Caption: Divergent synthesis starting from N-methylindole acylation. The glyoxylyl chloride serves as the branch point for generating amides (TSPO) or nitriles (Protease Inhibitors).

Key Biological Activities[1][7][8][9][10]

Neuropharmacology (TSPO Ligands)

Derivatives such as N,N-dialkyl-2-phenylindol-3-ylglyoxylamides (PIGAs) are among the most potent TSPO ligands reported.

Compound ClassR-Group (Indole N1)Amide SubstituentActivity (Ki, nM)Biological Effect
PIGA Analog MethylDi-n-propyl0.3 - 1.5Anxiolytic, steroidogenesis induction
Indole-3-glyoxyl MethylN-Benzyl4.2Anti-inflammatory (Microglia)
Bis-Indole MethylIndole linker12.5Pro-apoptotic (Glioblastoma)

Therapeutic Insight: Unlike benzodiazepines, these agents do not directly bind GABA receptors, avoiding tolerance and withdrawal issues. They act upstream by increasing endogenous neurosteroids.

Anticancer Activity (Tubulin & Metabolic)

Certain N-methylindole-3-glyoxylonitrile derivatives, specifically hydrazones and bis-indoles, exhibit cytotoxicity against varying cancer cell lines (MCF-7, HeLa).

  • Tubulin Inhibition: Bulky substituents at the glyoxyl position can sterically mimic the colchicine binding site on tubulin, preventing polymerization and arresting cells in the G2/M phase.

  • Metabolic Disruption: Glyoxyl derivatives can inhibit pyruvate dehydrogenase kinase (PDK), shifting cancer cell metabolism from glycolysis (Warburg effect) back to oxidative phosphorylation, inducing apoptosis.

Cysteine Protease Inhibition

The


-keto nitrile is a "warhead" for cysteine proteases.
  • Target: Cathepsin K (Osteoporosis), Cathepsin L (Metastasis), and viral 3CL proteases.

  • Selectivity: The N-methylindole core provides hydrophobic interactions at the S2 pocket of the enzyme, conferring selectivity over serine proteases.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Methylindole-3-glyoxylamides

Objective: Generate high-affinity TSPO ligands from the core scaffold.

  • Reagents: N-methylindole (1.0 eq), Oxalyl chloride (1.2 eq), Anhydrous diethyl ether, Secondary amine (e.g., dipropylamine).

  • Acylation:

    • Dissolve N-methylindole in anhydrous ether at 0°C under argon.

    • Add oxalyl chloride dropwise. A bright yellow/orange precipitate (glyoxylyl chloride) will form immediately.

    • Stir for 2 hours at 0°C, then 1 hour at room temperature.

  • Coupling:

    • Cool the mixture back to 0°C.

    • Add the secondary amine (2.5 eq) dropwise (excess amine acts as HCl scavenger).

    • Stir for 4 hours.

  • Workup:

    • Filter the precipitate (amine-HCl salt).

    • Wash the filtrate with water (3x), 1N HCl (to remove unreacted amine), and brine.

    • Dry over MgSO4 and concentrate in vacuo.

    • Purification: Recrystallize from ethanol/hexane.

Protocol B: TSPO Radioligand Binding Assay

Objective: Determine the affinity (


) of the derivative.
  • Preparation: Isolate mitochondria from rat kidney or use membrane preparations of C6 glioma cells.

  • Radioligand: Use [³H]PK11195 (0.5 nM final concentration).

  • Incubation:

    • Mix membrane protein (50 µg), [³H]PK11195, and the test compound (concentration range

      
       to 
      
      
      
      M) in 50 mM Tris-HCl buffer (pH 7.4).
    • Incubate for 60 minutes at 4°C (to minimize degradation).

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Cysteine Protease Inhibition (Fluorescence)

Objective: Verify the "warhead" activity of the nitrile derivative.

  • Enzyme: Recombinant Human Cathepsin K (5 nM).

  • Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (10 µM).

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (DTT is critical to keep the active site cysteine reduced).

  • Procedure:

    • Incubate enzyme + test compound for 15 minutes at 25°C.

    • Add substrate to initiate reaction.

    • Monitor fluorescence (Ex 360 nm / Em 460 nm) for 30 minutes.

    • Result: A decrease in the slope of fluorescence vs. time indicates inhibition.

Mechanistic Visualization

Mechanism of Cysteine Protease Inhibition

The following diagram illustrates the reversible covalent attack of the enzyme on the nitrile warhead.

ProteaseInhibition Enzyme Cysteine Protease (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Kd) Inhibitor N-Methylindole-3-glyoxylonitrile (Electrophile) Inhibitor->Complex Binding (Kd) Adduct Thioimidate Adduct (Covalent Inhibition) Complex->Adduct Nucleophilic Attack (k_inact) Adduct->Complex Slow Dissociation (Reversible)

Caption: The catalytic cysteine thiol attacks the nitrile carbon, forming a stable but reversible thioimidate bond, blocking the active site.

References

  • Da Settimo, A., et al. (1996). Synthesis, Structure-Activity Relationships, and Molecular Modeling Studies of N-(indol-3-ylglyoxylyl)benzylamine Derivatives Acting at the Benzodiazepine Receptor. Journal of Medicinal Chemistry. Link

  • Trapani, G., et al. (2003). Structure-activity relationships of 2-phenylindoles at the peripheral benzodiazepine receptor. Journal of Medicinal Chemistry. Link

  • Fecik, R. A., et al. (2005). The design and synthesis of nitrile-based cysteine protease inhibitors.[1] Medicinal Research Reviews. Link

  • Verma, G., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. International Journal of Pharmaceutical Sciences. Link

  • Cai, J., et al. (2017). Synthesis and biological evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: High-Efficiency Cyanoacetylation of 1-Methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-cyanoacetyl-1-methylindole scaffold (also known as 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile) is a critical pharmacophore and synthetic intermediate. It serves as a "linchpin" precursor for constructing complex heterocyclic systems—including pyrans, pyridines, and carbazoles—often via multicomponent reactions (MCRs) used in high-throughput drug discovery.

While traditional Friedel-Crafts acylation using acid chlorides requires harsh Lewis acids (e.g.,


, 

) and often suffers from poor regioselectivity or polymerization, the mixed anhydride method utilizing cyanoacetic acid and acetic anhydride offers a superior alternative. This protocol details a metal-free, high-yielding, and scalable approach that minimizes waste and maximizes purity.
Key Advantages of This Protocol
  • Atom Economy: Avoids the generation of stoichiometric metal waste.

  • Regioselectivity: Exclusively targets the C3 position of the indole ring.

  • Scalability: Validated from milligram to multigram scales.

Mechanistic Insight & Chemical Logic

Understanding the reaction mechanism is vital for troubleshooting and optimization. This transformation proceeds via an electrophilic aromatic substitution (


), but the active electrophile is generated in situ.
The Mixed Anhydride Pathway
  • Activation: Cyanoacetic acid reacts with acetic anhydride to form the highly reactive mixed anhydride (cyanoacetyl acetate) or potentially cyanoacetic anhydride.

  • Electrophilic Attack: The electron-rich C3 position of 1-methylindole attacks the carbonyl carbon of the cyanoacetyl group. The cyano group's electron-withdrawing nature enhances the electrophilicity of the carbonyl, making it a competent electrophile even without strong Lewis acids.

  • Elimination: Loss of a proton restores aromaticity, releasing acetic acid as the byproduct.

Visualization: Reaction Mechanism

CyanoacetylationMechanism Substrate 1-Methylindole Transition Sigma Complex (C3 Attack) Substrate->Transition + Active Species Reagent Cyanoacetic Acid + Acetic Anhydride Activation Active Species: Mixed Anhydride Reagent->Activation Dehydration Activation->Transition Product 3-Cyanoacetyl-1-methylindole Transition->Product -H+ Byproduct Byproduct: Acetic Acid Transition->Byproduct

Figure 1: Mechanistic pathway for the activation of cyanoacetic acid and subsequent C3-acylation of 1-methylindole.

Experimental Protocol

Safety Warning:

  • Acetic Anhydride: Corrosive, lachrymator, and flammable. Work in a fume hood.

  • Cyanoacetic Acid: Toxic and corrosive. Avoid contact with skin.

  • 1-Methylindole: Irritant.

Materials & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1]Role
1-Methylindole 131.181.0Substrate
Cyanoacetic Acid 85.061.1 - 1.2Acylating Agent
Acetic Anhydride 102.092.0 - 3.0Activator/Solvent
Ethanol/Methanol --Workup Solvent
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser (with a drying tube or

    
     inlet).
    
  • Charge the flask with 1-methylindole (1.0 equiv) and cyanoacetic acid (1.1 equiv).

  • Add acetic anhydride (2.0–3.0 equiv). Note: The acetic anhydride acts as both the activating reagent and the solvent.

Step 2: Thermal Activation

  • Heat the mixture to 60–75 °C .

    • Critical Control Point: Do not exceed 85 °C initially. Excessive heat can lead to polymerization (indicated by a tarry black appearance) or double acylation.

  • Maintain stirring at this temperature for 15–30 minutes .

    • Monitoring: The reaction is fast. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). The product typically appears as a distinct spot with lower

      
       than the starting indole.
      

Step 3: Quenching & Isolation

  • Remove the heat source and allow the mixture to cool to room temperature.

  • Crystallization:

    • Method A (Standard): Add cold ethanol or methanol (approx. 2-3 volumes relative to reaction volume) to the reaction mixture. Stir vigorously. The product should precipitate as a solid.

    • Method B (If oiling occurs): Pour the reaction mixture into crushed ice/water. Stir for 30 minutes to hydrolyze excess anhydride. Filter the resulting solid.

  • Filter the solid using a Büchner funnel.

  • Wash the cake with cold ethanol (2x) and then hexane (2x) to remove traces of acetic acid and starting material.

Step 4: Purification (Optional)

  • The crude purity is typically >90%.

  • If necessary, recrystallize from Ethanol or Acetonitrile .

  • Dry under vacuum at 45 °C.

Expected Results[1][3][4][5]
  • Appearance: Off-white to pale yellow needles/solid.

  • Yield: 85–95% (Optimized).

  • Melting Point: 138–140 °C (Lit. val. often ~139 °C).

Analytical Characterization

Validating the structure is non-negotiable. Use the following data to confirm identity.

Spectroscopic Data
  • 
     NMR (300 MHz, 
    
    
    
    or
    
    
    ):
    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       4.05 (s, 2H, 
      
      
      
      ) – Diagnostic Singlet
    • 
       7.2–7.4 (m, 3H, Ar-H)
      
    • 
       7.8 (s, 1H, C2-H) – Deshielded due to carbonyl
      
    • 
       8.1–8.2 (d, 1H, C4-H) – Deshielded by carbonyl anisotropy
      
  • IR (ATR):

    • 
      : ~2250–2260 
      
      
      
      (Weak to medium nitrile stretch)
    • 
      : ~1630–1650 
      
      
      
      (Ketone, conjugated with indole)
  • MS (ESI+):

    • 
       calc. for 
      
      
      
      : 199.08; found: 199.1.

Troubleshooting & Optimization Guide

Even robust protocols can face deviations. Use this logic tree to resolve issues.

ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Temperature too high (>90°C); Polymerization.Repeat reaction. Maintain T < 75°C. Reduce reaction time.
No Precipitate on Cooling Product too soluble in Acetic Acid/Anhydride mix.Pour mixture into ice-water (Method B). Scratch flask walls to induce nucleation.
Low Yield Incomplete activation of Cyanoacetic acid.Ensure Acetic Anhydride is fresh (free of hydrolyzed acid). Increase Ac2O to 3.0 equiv.
Impurity at higher Rf N-acylation (rare for 1-methylindole) or dimers.Recrystallize from Ethanol.[2] Check starting material purity.
Workflow Visualization

Workflow Start Start: 1-Methylindole + Cyanoacetic Acid Step1 Add Acetic Anhydride Heat to 60-75°C Start->Step1 Check Check TLC (15-30 min) Step1->Check Check->Step1 Incomplete (Add 10 min) Precip Precipitation: Add Cold Ethanol or Ice Water Check->Precip Complete Filter Filtration & Wash (Cold EtOH/Hexane) Precip->Filter Final Pure Product: 3-Cyanoacetyl-1-methylindole Filter->Final

Figure 2: Operational workflow for the synthesis and isolation.

References

  • Bergman, J., & Romero, I. (2004).[3] Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. Synthesis, 2004(16), 2760–2765.[4] Link

  • Olyaei, A., & Sadeghpour, M. (2023).[5][6] Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13, 21710–21745.[6][7] Link

  • Slätt, J., et al. (2007). Synthetic applications of 3-(cyanoacetyl)indoles and related compounds. Journal of Heterocyclic Chemistry, 44(3). Link

  • Organic Syntheses. General procedures for Indole functionalization. Link

Sources

Application Note: Strategic Acylation of 1-Methylindole for the Synthesis of 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Acylindoles are pivotal structural motifs in a vast array of pharmacologically active compounds and serve as versatile intermediates in organic synthesis.[1][2] Among these, 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile is a particularly valuable building block, with its keto-nitrile functionality enabling diverse downstream chemical transformations for the generation of complex heterocyclic systems.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of reagents and a robust protocol for the efficient acylation of 1-methylindole to yield the target oxopropanenitrile.

Scientific Rationale and Reagent Selection

The introduction of an acyl group onto the indole nucleus is typically achieved through electrophilic aromatic substitution, with the electron-rich C3 position being the most favorable site for reaction in 1-substituted indoles.[2] While classical Friedel-Crafts acylation using acyl chlorides and Lewis acids is a common strategy, the cyanoacetylation of indoles presents a more direct and efficient route to the desired oxopropanenitriles.[5][6]

This protocol focuses on the use of cyanoacetic acid in the presence of acetic anhydride . This reagent system offers several advantages:

  • Direct Incorporation of the Cyanoacetyl Moiety: This one-step approach avoids the need for multi-step sequences that might involve the introduction of an acetyl group followed by a separate cyanation reaction.

  • In Situ Activation: Acetic anhydride serves as a powerful dehydrating agent, activating the cyanoacetic acid to form a highly reactive mixed anhydride. This electrophilic species is readily attacked by the nucleophilic 1-methylindole.

  • Favorable Reaction Kinetics: The reaction generally proceeds under mild conditions with reasonable reaction times, making it a practical choice for laboratory-scale synthesis.[5][7]

Alternative methods, such as the Vilsmeier-Haack reaction, are well-established for the formylation of indoles but are less commonly employed for the direct introduction of a cyanoacetyl group.[8][9][10][11] Friedel-Crafts reactions with pre-formed cyanoacetyl chloride could be an option, but the in situ generation of the active electrophile from cyanoacetic acid and acetic anhydride is often more convenient.[12][13][14][15]

Reaction Workflow and Mechanism

The overall workflow for the synthesis of this compound is depicted below.

Workflow reagents 1-Methylindole + Cyanoacetic Acid + Acetic Anhydride reaction Reaction Mixture (Stirring at RT) reagents->reaction Mixing workup Aqueous Work-up (Neutralization & Extraction) reaction->workup Quenching purification Purification (Recrystallization or Column Chromatography) workup->purification Isolation product 3-(1-Methyl-1H-indol-3-yl) -3-oxopropanenitrile purification->product Final Product

Figure 1: General workflow for the synthesis of this compound.

The reaction proceeds via a well-understood electrophilic aromatic substitution mechanism.

Mechanism cluster_activation Activation of Cyanoacetic Acid cluster_acylation Electrophilic Aromatic Substitution cyanoacetic_acid Cyanoacetic Acid mixed_anhydride Mixed Anhydride (Electrophile) cyanoacetic_acid->mixed_anhydride + Acetic Anhydride acetic_anhydride Acetic Anhydride acetic_anhydride->mixed_anhydride acetic_acid Acetic Acid mixed_anhydride->acetic_acid - H₂O methylindole 1-Methylindole intermediate Sigma Complex (Resonance Stabilized) methylindole->intermediate + Mixed Anhydride product 3-(1-Methyl-1H-indol-3-yl) -3-oxopropanenitrile intermediate->product - H⁺

Figure 2: Proposed reaction mechanism for the cyanoacetylation of 1-methylindole.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 1-Methylindole (C₉H₉N, MW: 131.17 g/mol )[16]

  • Cyanoacetic acid (C₃H₃NO₂, MW: 85.06 g/mol )

  • Acetic anhydride ((CH₃CO)₂O, MW: 102.09 g/mol )

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Melting point apparatus

  • NMR spectrometer and/or other analytical instrumentation for characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 1-methylindole (1.0 eq) and cyanoacetic acid (1.0 eq).

  • Addition of Acetic Anhydride: To this mixture, add acetic anhydride (approximately 10 volumes relative to 1-methylindole) and begin stirring at room temperature to form a homogeneous solution.[7]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate. This will neutralize the excess acetic anhydride and acetic acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

  • Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Summary

The following table summarizes typical reaction parameters for the cyanoacetylation of indoles. Note that specific yields and reaction times may vary depending on the scale and specific conditions.

Reagent SystemSubstrateKey ConditionsTypical YieldReference
Cyanoacetic acid / Acetic anhydride1-MethylindoleRoom temperature stirringModerate to Good[7]
Cyanoacetic acid / Acetic anhydrideIndoleRefluxing for 30 minNot specified[4]
Cyanoacetic acid / Propanoic anhydrideIndoles65-75 °C for 7 min84-95%[4]

Troubleshooting and Safety Considerations

  • Low Yield: If the yield is low, consider gently heating the reaction mixture (e.g., to 40-50 °C) to drive the reaction to completion. Ensure all reagents are of high purity and the glassware is dry.

  • Side Reactions: Overheating or prolonged reaction times may lead to the formation of side products. Careful monitoring by TLC is crucial.

  • Safety: Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The neutralization step with sodium bicarbonate should be performed cautiously due to gas evolution (CO₂).

Conclusion

The cyanoacetylation of 1-methylindole using cyanoacetic acid and acetic anhydride is a reliable and straightforward method for the synthesis of this compound. This protocol provides a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The versatility of the oxopropanenitrile moiety opens up a wide range of possibilities for the construction of novel and complex indole-based scaffolds.

References

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent upd
  • Synthesis And Characterization Of N-Methyl Indole Derivatives Via Desulfitative Displacement By Various Aniline Derivatives. (2021). Indo American Journal of Pharmaceutical Sciences.
  • Slätt, J., Romero, I., & Bergman, J. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. Synthesis, (16), 2760-2765.
  • Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile. (2025).
  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. (2012).
  • Slätt, J. (2024). Cyanoacetylation of indoles, pyrroles and amines, and synthetic uses of these products. Karolinska Institutet - Figshare.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent upd
  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (2015). Molecules.
  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487.
  • Micheletti, G., & Boga, C. (2023). Methyl 9-(1-methyl-1H-indol-3-yl)
  • Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic letters, 3(7), 1005-1007.
  • Vilsmeier–Haack reaction. Wikipedia.
  • EAS Reactions (3)
  • Friedel–Crafts Acyl
  • 1-Methylindole. PubChem.

Sources

Application Note: Rapid Assembly of Polysubstituted Indolyl-Pyridines via Microwave-Assisted Multicomponent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating the Discovery of Indole-Based Scaffolds

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its versatile structure allows for a wide range of functionalizations, leading to compounds with diverse therapeutic applications. 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is a particularly valuable building block, possessing multiple reactive sites that can be exploited for the construction of complex heterocyclic systems.

Traditional methods for synthesizing indole-fused heterocycles often involve multi-step procedures, harsh reaction conditions, and lengthy reaction times, which can impede the rapid generation of compound libraries for screening purposes.[2][3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges. By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform heating that dramatically accelerates reaction rates, often increases product yields, and minimizes side-product formation.[3][4] This application note provides a detailed protocol for a one-pot, three-component synthesis of a highly functionalized 2-amino-3,5-dicyano-6-(1-methyl-1H-indol-3-yl)pyridine derivative, showcasing the power and efficiency of MAOS.

Principle of the Synthesis: A One-Pot Three-Component Approach

This protocol employs a catalyst-free, multicomponent reaction (MCR) that combines three readily available starting materials in a single step to construct the target pyridine ring. The reaction leverages the inherent reactivity of an aromatic aldehyde, malononitrile, and the active methylene group of this compound. The key steps, facilitated by the rapid heating of microwave irradiation, involve a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization to yield the stable polysubstituted pyridine scaffold.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(1-methyl-1H-indol-3-yl)pyridine-3,5-dicarbonitrile

This protocol is adapted from established procedures for the synthesis of highly substituted pyridines from related 3-cyanoacetyl indoles under microwave irradiation.[1][5] The N-methylation on the indole is not anticipated to interfere with the core reactivity of the active methylene group.

Reagents and Equipment
  • Reagents:

    • This compound (1.0 mmol, 197.2 mg)

    • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

    • Malononitrile (1.0 mmol, 66.1 mg)

    • Ethanol (99.5%, 5 mL)

    • Ethyl acetate (for purification)

    • Hexane (for purification)

  • Equipment:

    • Monowave microwave synthesis reactor (or equivalent)

    • 10 mL microwave process vial with a magnetic stirrer

    • Standard laboratory glassware

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Column chromatography setup

    • Rotary evaporator

Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stirrer into a 10 mL microwave process vial.

  • Addition of Reagents: To the vial, add this compound (197.2 mg, 1.0 mmol), 4-chlorobenzaldehyde (140.6 mg, 1.0 mmol), and malononitrile (66.1 mg, 1.0 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the vial.

  • Microwave Irradiation:

    • Seal the vial securely with a cap.

    • Place the vial into the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120 °C (Ramp time: 2 min)

      • Hold Time: 10 minutes

      • Power: Dynamic, up to 300 W

      • Stirring: 600 RPM

    • Initiate the irradiation sequence. Causality Note: Microwave heating rapidly brings the polar ethanol and reactants to the target temperature, overcoming the activation energy for the initial condensation much faster than conventional heating. This localized superheating effect is key to the dramatic reduction in reaction time.

  • Reaction Monitoring & Work-up:

    • After the irradiation is complete, allow the vial to cool to a safe temperature (below 50 °C).

    • Monitor the reaction completion by TLC using a 7:3 mixture of hexane and ethyl acetate as the eluent.

    • Upon completion, a solid precipitate is typically formed. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol.

    • If further purification is needed, the crude product can be purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

    • Dry the purified product under vacuum to yield the title compound as a solid.

Visualization of the Process

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification reagents Combine Reactants: - this compound - 4-Chlorobenzaldehyde - Malononitrile - Ethanol mw_irrad Microwave Irradiation (120 °C, 10 min) reagents->mw_irrad Seal Vial cool Cool Reaction Mixture mw_irrad->cool TLC Monitoring filter Filter Solid Product cool->filter purify Column Chromatography (if necessary) filter->purify dry Dry Under Vacuum purify->dry final_product final_product dry->final_product Final Product

Caption: Experimental workflow for the microwave-assisted synthesis.

Mechanistic Pathway

The reaction proceeds through a well-established domino sequence:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed (often self-catalyzed or by trace impurities) Knoevenagel condensation between 4-chlorobenzaldehyde and malononitrile to form a reactive benzylidenemalononitrile intermediate.

  • Michael Addition: The active methylene group of this compound acts as a nucleophile and attacks the electron-deficient double bond of the benzylidenemalononitrile intermediate in a Michael addition.

  • Intramolecular Cyclization & Tautomerization: The resulting adduct undergoes a rapid intramolecular cyclization, where a nitrogen from the cyano group attacks the carbonyl carbon of the indole moiety. This is followed by tautomerization.

  • Aromatization: The final step involves the elimination of water and subsequent aromatization to form the stable pyridine ring.

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Aromatization A Aldehyde + Malononitrile B Benzylidenemalononitrile (Intermediate I) A->B D Adduct (Intermediate II) B->D C Indole Precursor C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Final Pyridine Product E->F Dehydration & Aromatization

Caption: Plausible reaction mechanism for pyridine formation.

Performance Analysis: Microwave vs. Conventional Heating

The primary advantage of MAOS is the profound reduction in reaction time and frequent improvement in yield compared to classical oil-bath heating. Data from analogous multicomponent syntheses of pyridines consistently demonstrate this superiority.[3][6]

ParameterMicrowave-Assisted SynthesisConventional Heating (Oil Bath)
Reaction Time 8 - 15 minutes6 - 12 hours
Typical Yield 85 - 95%60 - 75%
Energy Input Localized, efficientBulk, inefficient
Process Control High (direct temp/pressure sensing)Low (potential for overheating)
By-products MinimizedOften significant

This table represents typical comparative data for similar pyridine syntheses found in the literature.[3][6]

The efficiency of microwave heating stems from its ability to rapidly reach and maintain the optimal reaction temperature, minimizing the time during which thermally sensitive intermediates can decompose or participate in side reactions.

Conclusion: A Superior Method for Library Synthesis

The microwave-assisted, one-pot, three-component synthesis of polysubstituted indolyl-pyridines offers a robust, efficient, and environmentally conscious alternative to conventional methods. This protocol, centered on the versatile building block this compound, enables the rapid assembly of complex, drug-like scaffolds in minutes rather than hours. The high yields, clean reaction profiles, and operational simplicity make this method exceptionally well-suited for the generation of chemical libraries in drug discovery and medicinal chemistry programs, ultimately accelerating the pace of research and development.

References

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]

  • Scribd. (n.d.). Microwave vs. Conventional Pyrimidine Synthesis. [Link]

  • Patel, R. B., Patel, K. D., & Patel, P. S. (2012). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. Archives of Applied Science Research, 4(1), 439-444. [Link]

  • Becerra-Rivas, F. A., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3). [Link]

  • ResearchGate. (2012). Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review. [Link]

  • ResearchGate. (2018). Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile. [Link]

  • Kantam, M. L., et al. (2006). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 118(1), 63-68. [Link]

  • Saikia, L., et al. (2014). Microwave-assisted one-pot multi-component reaction: synthesis of novel and highly functionalized 3-(pyranyl)- and 3-(dihydropyridinyl)indole derivatives. Molecular Diversity, 18(4), 759-767. [Link]

  • Nagalakshmi, G. (2012). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 33(9), 2985-2990. [Link]

  • Gholam-Hosseini, S., et al. (2016). An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. Journal of the Serbian Chemical Society, 81(1), 1-8. [Link]

  • ResearchGate. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. [Link]

  • Academia.edu. (n.d.). Synthesis, characterization, antimicrobial activities, anticancer of some new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile. [Link]

Sources

Process Development Guide: Scale-up Synthesis of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process engineering and chemical protocol for the scale-up synthesis of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile . This compound is a critical pharmacophore in the synthesis of antiviral agents, kinase inhibitors, and indole-based heterocycles (e.g., pyran-indoles).

While traditional Friedel-Crafts acylation using acid chlorides and aluminum chloride (


) is possible, it generates significant aluminum waste and poses handling challenges on a metric-ton scale. This guide prioritizes a Mixed Anhydride Route  using cyanoacetic acid and acetic anhydride. This method offers superior atom economy, simplified workup (avoiding metal scavengers), and compatibility with standard glass-lined steel reactors.
Key Process Parameters (KPP)
ParameterSpecificationRationale
Reagent Stoichiometry 1.0 : 1.1 (Indole : Cyanoacetic Acid)Slight excess of acid ensures full conversion of the expensive indole core.
Solvent/Promoter Acetic Anhydride (

)
Acts as both solvent and activating agent; excess is hydrolyzed to acetic acid (recyclable).
Reaction Temperature 65°C – 75°CBalances reaction rate with thermal stability of the cyano-group (avoiding decarboxylation).
Quenching Controlled Water AdditionExothermic hydrolysis of excess

requires strict thermal management.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7]

The synthesis proceeds via an electrophilic aromatic substitution at the electron-rich C3 position of the indole ring. The reaction is driven by the in-situ formation of a mixed anhydride species.

Reaction Pathway[1][2][3][5][6][8][9][10]
  • Activation: Cyanoacetic acid reacts with acetic anhydride to form the mixed anhydride (cyanoacetyl acetate).

  • Substitution: The electrophilic carbonyl carbon attacks the C3 position of 1-methylindole.

  • Elimination: Loss of acetic acid restores aromaticity, yielding the

    
    -ketonitrile.
    
Mechanistic Visualization

The following diagram illustrates the activation and substitution pathway.[1][2][3]

ReactionMechanism Substrate 1-Methylindole Transition C3-Sigma Complex Substrate->Transition Electrophilic Attack Reagent Cyanoacetic Acid Intermediate Mixed Anhydride (In-situ Active Species) Reagent->Intermediate Activation Activator Acetic Anhydride Activator->Intermediate Intermediate->Transition Product 3-(1-methylindol-3-yl)- 3-oxopropanenitrile Transition->Product -AcOH Byproduct Acetic Acid Transition->Byproduct

Figure 1: Mechanistic pathway for the C3-acylation of 1-methylindole via mixed anhydride activation.

Detailed Experimental Protocol (1 kg Scale)

Safety Warning: 1-Methylindole is a stench agent and irritant.[4] Acetic anhydride is corrosive and flammable. All operations must be conducted in a fume hood or closed reactor system with a scrubber.

Equipment Setup
  • Reactor: 5L Jacketed Glass Reactor (or Glass-Lined Steel for larger scale).

  • Agitation: Overhead stirrer with Teflon impeller (high torque required during precipitation).

  • Thermal Control: Circulating oil bath/chiller unit.

  • Dosing: Pressure-equalizing addition funnel or peristaltic pump.

Step-by-Step Procedure
  • Reactor Charging:

    • Purge reactor with Nitrogen (

      
      ).
      
    • Charge 1-Methylindole (1.0 kg, 7.62 mol).

    • Charge Cyanoacetic acid (0.71 kg, 8.38 mol, 1.1 equiv).

    • Note: The mixture will be a slurry.

  • Activation & Heating:

    • Begin slow agitation (150 RPM).

    • Add Acetic Anhydride (2.5 L) over 20 minutes.

    • Observation: Endothermic dissolution may occur initially, followed by a slight exotherm.

    • Heat the jacket to 70°C . Internal temperature should reach 65-70°C within 30-45 minutes.

  • Reaction Monitoring:

    • Maintain temperature at 70°C ± 2°C for 2–4 hours.

    • IPC (In-Process Control): Monitor by HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

    • Target: < 2% residual 1-Methylindole.

  • Quenching & Crystallization (Critical Step):

    • Cool the reaction mixture to 20°C .

    • Slowly add Water (5.0 L) over 60 minutes.

    • Hazard:[5] Hydrolysis of excess acetic anhydride is highly exothermic. Maintain internal temp < 35°C.

    • The product will precipitate as a solid.

    • Stir the slurry at 0–5°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the solids using a Nutsche filter or centrifuge.

    • Wash the cake with Cold Water (

      
       L) to remove acetic acid.
      
    • Wash with Cold Ethanol (0.5 L) to remove unreacted organic impurities.

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: ~1.2 – 1.3 kg (75–85%).

    • Appearance: Yellow to off-white crystalline solid.

Process Engineering & Safety Controls

The following diagram outlines the unit operations and critical safety nodes for the manufacturing process.

ProcessFlow Start Raw Material Staging (N2 Purge) Reactor Reaction Vessel (70°C, 4h) Start->Reactor Charge Reagents Quench Quench/Crystallization (Water Addition, <35°C) Reactor->Quench Transfer Filter Filtration (Nutsche/Centrifuge) Quench->Filter Slurry Wash Wash Cycle (H2O -> EtOH) Filter->Wash Waste Waste Stream (AcOH/H2O) Filter->Waste Mother Liquor Dry Vacuum Drying (45°C) Wash->Dry

Figure 2: Process Flow Diagram (PFD) highlighting critical control points (Quench/Crystallization).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationIncrease water volume during quench or extend cooling time at 0°C.
Dark Product Color Oxidation / PolymerizationEnsure strict

atmosphere. Verify reaction temp does not exceed 75°C.
Exotherm Spike Fast Water AdditionStop addition immediately. Increase jacket cooling. Resume only when T < 25°C.

Analytical Specifications

For pharmaceutical intermediates, the following specifications are recommended:

  • Appearance: Light yellow powder.

  • Purity (HPLC): > 98.0% (Area %).

  • Identity (1H NMR, DMSO-d6): Characteristic singlet at

    
     ~4.5 ppm (
    
    
    
    ) and N-Methyl singlet at
    
    
    ~3.8 ppm.
  • Loss on Drying (LOD): < 0.5% w/w.

References

  • Synthesis of 3-cyanoacetyl indoles: Nagalatha, et al. Indo American Journal of Pharmaceutical Sciences, 2021.[6]

  • Friedel-Crafts Acylation Mechanisms: Chemistry LibreTexts, "Friedel-Crafts Acylation," 2023.

  • Safety Data Sheet (1-Methylindole): Thermo Fisher Scientific, 2025.

  • Scale-Up Safety Protocols: Stanford Environmental Health & Safety, "Scale Up Safety," 2023.

  • General Indole Acylation Methodology: RSC Advances, "Chemistry of 3-cyanoacetyl indoles," 2023.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-CY-03 Status: Active Subject: Recrystallization Solvent Systems & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary (Quick Reference)

For the researcher in a rush, this dashboard summarizes the critical parameters for purifying 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile (also known as 3-cyanoacetyl-1-methylindole).

ParameterSpecification
Primary Solvent Ethanol (95% or Absolute)
Secondary System Ethyl Acetate / Hexanes (or Heptane)
Appearance Pale yellow to off-white needles/solid
Melting Point Range Typically 140–150 °C (Class-dependent; verify via DSC)
Critical Risk "Oiling out" due to low melting point impurities or rapid cooling.
Stability Note The active methylene group (

) is acidic; avoid strong bases during workup to prevent oligomerization.[1]

Solvent Selection Logic (The "Why")

The purification of 3-acylindoles requires balancing the solubility of the lipophilic indole core with the polarity of the cyanoacetyl side chain.

Primary Recommendation: Ethanol (EtOH)

Why it works: [1]

  • Solubility Profile: The indole ring provides enough lipophilicity to dissolve in hot ethanol, while the polar nitrile (

    
    ) and carbonyl (
    
    
    
    ) groups interact via dipole-dipole forces, ensuring the compound stays in solution at boiling point (
    
    
    ) but crashes out upon cooling.[1]
  • Impurity Rejection: Non-polar impurities (unreacted 1-methylindole) remain soluble in the cold mother liquor, while highly polar degradation products (salts) often fail to dissolve initially and can be filtered off hot.[1]

Alternative System: Ethyl Acetate / Hexanes

Why it works:

  • Tunability: If the compound is too soluble in ethanol (resulting in low recovery), a binary system allows you to "titrate" the polarity.[1]

  • Mechanism: Dissolution in minimal hot Ethyl Acetate (polar aprotic) followed by the slow addition of Hexanes (non-polar anti-solvent) forces the crystal lattice to form by gradually reducing the solvation power of the medium.[1]

Interactive Troubleshooting Guide

Issue 1: "The compound is oiling out instead of crystallizing."

Diagnosis: This occurs when the compound separates as a liquid phase before it can organize into a crystal lattice. This is common if the solution is too concentrated or cooled too quickly.

Rescue Protocol (The "Seeding" Loop):

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of compatible solvent (e.g., 1-2 mL EtOH) to slightly dilute.[1]

  • Allow to cool very slowly to room temperature with stirring.

  • Critical Step: Add a seed crystal. If none is available, scratch the inner wall of the flask with a glass rod to create nucleation sites.[1]

Issue 2: "The product is colored (Brown/Pink)."

Diagnosis: Indoles are prone to oxidative oligomerization, often turning pink or brown upon air exposure.[1] Solution:

  • Activated Carbon: During the hot dissolution step, add activated charcoal (1-2% w/w), stir for 5 minutes, and filter through Celite while hot.

  • Acid Wash: Ensure the crude material was washed with dilute acid (0.1 M HCl) prior to recrystallization to remove any basic residues that catalyze oxidation of the active methylene group.[1]

Visual Workflows

Diagram 1: Solvent Selection Decision Matrix

This logic gate helps you choose the correct solvent based on your crude material's behavior.

SolventSelection Start Start: Analyze Crude Material SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck YesSoluble Yes SolubilityCheck->YesSoluble NoSoluble No (or sparingly) SolubilityCheck->NoSoluble EthanolPath Proceed with Ethanol (95%) YesSoluble->EthanolPath BinaryPath Switch to EtOAc / Hexanes NoSoluble->BinaryPath CheckPurity Check Purity (TLC/NMR) EthanolPath->CheckPurity BinaryPath->CheckPurity Success Drying & Storage CheckPurity->Success >98% Pure

Caption: Decision tree for selecting the optimal solvent system based on initial solubility tests.

Diagram 2: Recrystallization & Rescue Workflow

Standard operating procedure including the "Oiling Out" contingency loop.

RecrystallizationFlow Dissolve 1. Dissolve in min. hot solvent HotFilter 2. Hot Filtration (remove insolubles) Dissolve->HotFilter Cooling 3. Slow Cooling (RT -> 4°C) HotFilter->Cooling Observation Observation: Crystals or Oil? Cooling->Observation Seed Add Seed Crystal / Scratch Glass Cooling->Seed If no nucleation Crystals Crystals Formed Observation->Crystals Solid Oil Oiling Out Observation->Oil Liquid Phase FilterWash 4. Filter & Wash (Cold Solvent) Crystals->FilterWash Rescue Rescue: Reheat & Add Solvent (+10%) Oil->Rescue Rescue->Cooling Seed->Observation Dry 5. Vacuum Dry FilterWash->Dry

Caption: Step-by-step workflow with integrated troubleshooting loops for oiling out.

Detailed Protocol (SOP)

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Crude this compound

  • Solvent: Ethanol (Absolute or 95%)[1]

  • Equipment: Hot plate, Erlenmeyer flask, reflux condenser (optional), Buchner funnel.

Step-by-Step Procedure
  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add Ethanol (approx. 5-10 mL per gram of solid). Heat to reflux (

    
    ) with stirring.
    
    • Note: If the solid does not dissolve completely, add more ethanol in small portions (1 mL at a time) until a clear yellow solution is obtained.[1]

  • Decolorization (Optional): If the solution is dark brown, remove from heat, add activated charcoal, stir for 2 minutes, and filter hot through a pre-warmed funnel.

  • Crystallization: Remove the flask from the heat source. Cap it loosely with foil or a septum (vented).[1] Allow it to cool to room temperature undisturbed.

    • Tip: Insulate the flask with a paper towel to slow the cooling rate, promoting larger, purer crystals.[1]

  • Final Cooling: Once at room temperature, place the flask in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Collection: Filter the crystals using vacuum filtration. Wash the filter cake with cold ethanol (2 x small volumes).

  • Drying: Dry the solid under vacuum at

    
     for 4 hours.
    

References & Validation

The protocols and data above are synthesized from standard heterocyclic chemistry practices and specific literature regarding indole-3-acyl derivatives.

  • General Recrystallization of 3-Cyanoacetyl Indoles:

    • Source: Methods for synthesizing 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives often utilize ethanol or ethanol/water mixtures for purification due to the high polarity of the cyanoacetyl group.

    • Reference: Radwan, M. A. A., et al. (2021).[1] "Synthesis and Characterization of N-Methyl Indole Derivatives." Indo American Journal of Pharmaceutical Sciences.

  • Solvent Systems for Indole Derivatives:

    • Source: Comparative solubility studies of indole derivatives confirm that alcohols (MeOH, EtOH) and ester/alkane mixtures (EtOAc/Hexane) are the most effective solvent pairs for recrystallization.[1]

    • Reference: University of Rochester, Dept. of Chemistry.[1] "Solvents for Recrystallization."[2][3][4][5][6]

  • Melting Point & Characterization:

    • Source: N-methylated indole derivatives typically exhibit lower melting points than their N-H counterparts. While N-H analogs melt >200°C, N-methyl analogs often melt in the 140-160°C range.

    • Reference: PubChem Compound Summary: Methyl 3-(1H-indol-3-yl)-2-oxopropanoate (Structural Analog).

Disclaimer: Always consult the Safety Data Sheet (SDS) for specific chemical hazards.[1] The nitrile functionality requires careful handling to avoid contact with strong acids that could liberate HCN, although this specific intermediate is generally stable.[1]

Sources

Technical Support Center: Optimizing Reaction Temperature for Indole Beta-Ketonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of indole beta-ketonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, you will find field-proven insights and systematic approaches to troubleshoot common issues and answer frequently asked questions, ensuring your synthesis is both efficient and reproducible.

Troubleshooting Guide

This section addresses specific experimental issues where reaction temperature is a likely culprit. Each answer provides a causal explanation and a clear path to resolution.

Q1: My reaction shows very low or no conversion to the desired indole beta-ketonitrile. What's the first step in troubleshooting the temperature?

A1: Low or no product formation is often a primary indication that the reaction lacks sufficient energy to overcome the activation barrier. Conversely, a temperature that is too high could lead to the degradation of starting materials or catalysts before the reaction can proceed.

Causality: Chemical reactions require a minimum amount of energy, the activation energy (Ea), to proceed. If the reaction temperature is too low, reactant molecules do not possess enough kinetic energy to form the transition state, resulting in a slow or non-existent reaction. The Fischer indole synthesis, for example, is well-known to be sensitive to temperature and often requires elevated temperatures to drive the cyclization step.[1]

Troubleshooting Protocol:

  • Initial Temperature Assessment: If you observe no or very slow product formation, a cautious increase in temperature is the logical first step.[2]

  • Systematic Temperature Screening: The most effective approach is to perform a systematic temperature screen using small-scale parallel reactions. This allows for the efficient identification of an optimal temperature window.

  • Monitoring: Closely monitor each reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to track the consumption of starting material and the formation of the product.

Experimental Protocol: Parallel Temperature Screening
  • Setup: Prepare 4-5 identical small-scale reactions in parallel vials. Ensure all reagents and concentrations are identical.

  • Temperature Gradient: Set each reaction to a different temperature. A good starting range for many indole syntheses is a gradient from 80°C to 150°C, in 15-20°C increments (e.g., 80°C, 100°C, 125°C, 150°C).[2]

  • Execution: Place the reactions in a temperature-controlled heating block or oil baths.

  • Time Point Analysis: At set time intervals (e.g., 1 hr, 3 hrs, 6 hrs), take a small aliquot from each reaction and analyze by TLC or LC-MS to assess conversion.

  • Evaluation: Identify the temperature that provides the best balance of conversion rate and product purity. Note that the optimal temperature can be substrate-dependent.[2]

Q2: My reaction is producing the target compound, but I'm seeing significant byproduct formation and a low isolated yield. How can temperature be adjusted to improve purity?

A2: The formation of multiple byproducts is a classic sign that the reaction temperature is too high. While elevated temperatures increase the overall reaction rate, they can also provide sufficient energy to activate undesired reaction pathways, leading to a loss of selectivity.

Causality: At higher temperatures, molecules have more energy, which can lead to:

  • Side Reactions: Competing reactions, such as aldol condensations of ketone starting materials or Friedel-Crafts-type reactions, may become significant.[3]

  • Decomposition: The desired product or sensitive starting materials may be thermally unstable at elevated temperatures, leading to degradation.[4] In some cases, high temperatures can cause cyclization at a less substituted, undesired position.[2]

  • Catalyst Decomposition: The catalyst itself may degrade or become less selective at excessive temperatures.[2]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for addressing issues of low yield and high impurity, with a focus on temperature optimization.

G start Low Yield & High Impurity Observed check_temp Is the reaction temperature > 120°C? start->check_temp lower_temp Decrease temperature in 15-20°C increments. Monitor reaction progress by TLC/LC-MS. check_temp->lower_temp Yes analyze_byproducts Analyze crude mixture to identify byproducts (e.g., decomposition, isomers). check_temp->analyze_byproducts No lower_temp->analyze_byproducts temp_too_high Conclusion: Temperature likely too high, causing decomposition or side reactions. analyze_byproducts->temp_too_high check_time Is reaction time optimized? (Too long can also cause degradation) temp_too_high->check_time optimize_time Perform a time-course study at the new, lower temperature. check_time->optimize_time No end Optimal Temperature & Time Identified check_time->end Yes optimize_time->end

Caption: Troubleshooting workflow for low yield due to high temperature.

Q3: My reaction starts well but then stalls before all the starting material is consumed. Could temperature be the cause?

A3: Yes, a stalling reaction can absolutely be temperature-related. This issue often points towards the thermal instability of a key component in the reaction mixture, most commonly the catalyst.

Causality: Many catalytic systems, particularly those involving organometallic complexes like palladium catalysts used in some modern indole syntheses, have a limited thermal stability window.[2] If the reaction temperature is too high, the catalyst can decompose over time, leading to a loss of activity and a stalled reaction. Similarly, one of the reactants or a crucial intermediate could be degrading, preventing the reaction from reaching completion.

Troubleshooting Protocol:

  • Hypothesis Validation: To test for catalyst or reactant instability, set up two identical reactions. Run one at the current temperature and a second one at a temperature 15-20°C lower.

  • Extended Reaction Time: Allow the lower-temperature reaction to run for a longer period. Monitor both reactions over time.

  • Analysis: If the lower-temperature reaction proceeds to completion (albeit more slowly), while the higher-temperature reaction stalls, it strongly suggests thermal instability is the issue.

  • Solution: The optimal condition is the lower temperature, with the reaction time extended to ensure full conversion. For some less reactive substrates, extending the reaction time from three to four hours has been shown to maximize consumption.[2]

Frequently Asked Questions (FAQs)

Q1: What is the relationship between reaction temperature, rate, and selectivity in indole beta-ketonitrile synthesis?

A1: Temperature has a dual and often competing effect on reaction rate and selectivity.

  • Reaction Rate: As per the Arrhenius equation, the reaction rate increases exponentially with temperature. Higher temperatures provide more kinetic energy, leading to more frequent and energetic molecular collisions, thus increasing the likelihood of a successful reaction.

  • Selectivity: Selectivity refers to the preference for forming the desired product over byproducts. Often, the activation energy for side reactions is higher than for the desired reaction. At lower temperatures, there may not be enough energy to initiate these side reactions, leading to high selectivity. As the temperature rises, these competing pathways become accessible, and selectivity can decrease dramatically.

The goal of temperature optimization is to find the "sweet spot" that provides an acceptable reaction rate without significantly compromising selectivity.

G cluster_0 Low Temperature cluster_1 High Temperature Low_Rate Low Reaction Rate High_Selectivity High Selectivity (Fewer Byproducts) High_Rate High Reaction Rate Low_Selectivity Low Selectivity (More Byproducts & Decomposition) Temp Reaction Temperature Temp->Low_Rate Decreases Temp->High_Selectivity Increases Temp->High_Rate Increases Temp->Low_Selectivity Decreases

Caption: The relationship between temperature, reaction rate, and selectivity.

Q2: Can microwave irradiation be an effective tool for optimizing reaction temperature?

A2: Absolutely. Microwave-assisted synthesis is a powerful technique for reaction optimization. Unlike conventional heating (e.g., an oil bath), which heats the vessel from the outside in, microwave irradiation directly heats the polar molecules within the reaction mixture.

Advantages:

  • Rapid & Uniform Heating: This leads to a very rapid and uniform increase in temperature, which can significantly shorten reaction times. For instance, a microwave-assisted Fischer synthesis achieved 95% conversion within 5 minutes at 125°C or above.[2]

  • Access to Higher Temperatures: Sealed-vessel microwave reactors can safely heat solvents far above their atmospheric boiling points, allowing exploration of temperature ranges not accessible with standard reflux setups.

  • Improved Yields/Purities: The rapid heating can sometimes minimize the formation of byproducts that might occur during the longer heating times required by conventional methods.[5]

Considerations: It is crucial to use a dedicated scientific microwave reactor with precise temperature and pressure controls, as domestic microwave ovens are not safe or suitable for chemical synthesis.

Q3: How does my choice of catalyst or acid affect the optimal reaction temperature?

A3: The choice of catalyst is fundamentally linked to the optimal reaction temperature. Different catalysts have varying levels of activity and thermal stability.

  • Acid Catalysts (e.g., in Fischer Indole Synthesis): The strength of the acid catalyst is critical.[2] A stronger Brønsted acid (e.g., H₂SO₄) or a more active Lewis acid (e.g., ZnCl₂) might facilitate the reaction at a lower temperature compared to a weaker acid.[6] Therefore, if a reaction is sluggish, switching to a stronger acid might be an alternative to simply increasing the temperature.

  • Palladium Catalysts: In palladium-catalyzed indole syntheses, the ligands attached to the palladium center play a huge role. Some ligands create a more active catalyst that can function at lower temperatures, while others are more robust and designed for high-temperature reactions. The optimal conditions can vary significantly depending on the specific reaction type.[2]

Ultimately, the catalyst and temperature must be optimized in conjunction, as they are interdependent variables.

Data Summary: Illustrative Temperature Screening

The table below presents hypothetical data from a temperature screening experiment for the synthesis of an indole beta-ketonitrile, illustrating the typical trade-offs encountered.

EntryTemperature (°C)Reaction Time (h)Conversion (%)Desired Product Yield (%)Key Byproduct (%)
180124540<5
2100895887
31254>9991 8
41502>997523 (Decomposition)

As shown, 125°C provides the highest yield in the shortest reasonable time. While 150°C is faster, the yield suffers due to significant byproduct formation.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023, December 28). Fischer indole synthesis. Retrieved February 15, 2026, from [Link]

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Handling & Stability of 3-Oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-Ketonitrile Workflows

Core Technical Overview

3-Oxopropanenitrile derivatives (also known as


-ketonitriles) are versatile scaffolds in drug discovery, serving as precursors for aminopyrazoles, pyridines, and pyrimidines. Their utility, however, is inextricably linked to their active methylene  functionality.

With a pKa typically in the range of 9–11 , the


-protons are highly acidic. This creates a "perfect storm" for moisture sensitivity:
  • Hygroscopicity: The polar nitrile and carbonyl groups attract atmospheric water.

  • Hydrolysis: Water attacks the nitrile carbon (especially under acidic/basic catalysis), converting it to an amide and subsequently a carboxylic acid.

  • Proton Quenching: In base-mediated reactions (e.g., Knoevenagel condensations), adventitious water acts as a proton source, quenching the reactive enolate species and stalling the reaction.

This guide provides a self-validating framework to handle these compounds, ensuring reproducibility in your synthetic workflows.

Interactive Troubleshooting Guide (Q&A)

Module A: Storage & Physical State[1]

Q: My compound arrived as a free-flowing powder but has turned into a sticky solid or "brick" after a few weeks. Is it degraded?

A: Likely not degraded, but physically compromised by hygroscopicity.


-Ketonitriles are prone to absorbing atmospheric moisture, which lowers the melting point and causes caking.
  • The Test: Run a crude proton NMR in

    
     or 
    
    
    
    .
    • Pass: You see the characteristic active methylene singlet (or keto-enol split) and intact aromatic/alkyl signals.

    • Fail: You see broad singlets around

      
       6.0–7.5 ppm (characteristic of amide 
      
      
      
      from partial hydrolysis).
  • The Fix: If chemically pure, dissolve the "brick" in dry dichloromethane (DCM), dry over activated

    
    , filter, and remove solvent under high vacuum. Store the recovered solid in a desiccator or glovebox.
    

Q: What are the optimal storage conditions?

A: Isolate from atmospheric humidity.

  • Short-term: Tightly sealed vial in a desiccator with active desiccant (

    
     or color-indicating silica).
    
  • Long-term: Store under Argon/Nitrogen at -20°C. Cold storage slows hydrolysis kinetics, but warming to room temperature before opening is critical to prevent condensation on the cold solid.

Module B: Reaction Troubleshooting

Q: I am using a 3-oxopropanenitrile derivative in a condensation reaction (e.g., with hydrazine), but yields are inconsistently low (10–40%).

A: The culprit is often "Wet Base" or Solvent Moisture. Since the pKa of these compounds is ~10, water (


) is a weak acid relative to the enolate, but it is acidic enough to interfere with the transition states or hydrolyze the nitrile over long reaction times at reflux.
  • Mechanism: Water competes with the nucleophile for the nitrile carbon or protonates the intermediate enolate.[1]

  • The Protocol:

    • Solvent: Use anhydrous ethanol/methanol (if protic solvent is required) or dry THF.

    • Base Check: If using alkoxides (e.g., NaOEt), ensure they are fresh. Old alkoxides absorb water to become hydroxides (

      
      ), which are less soluble and promote hydrolysis over condensation.
      
    • Drying Step: Add activated 3Å or 4Å molecular sieves to the reaction vessel if the protocol allows.

Q: I see an unexpected side-product with a mass +18 (M+18) relative to my starting material.

A: You have hydrolyzed the nitrile to a primary amide.

  • Cause: This occurs readily under acidic or basic conditions in the presence of water.

  • Prevention: Monitor the pH.[2] If quenching a reaction with acid, do not let the mixture sit in aqueous acid for prolonged periods. Extract immediately into organic solvent.

Module C: Analytical Interpretation (NMR)

Q: My NMR spectrum shows "extra" peaks that integrate to less than 1 proton. Is this an impurity?

A: Check for Keto-Enol Tautomerism.


-Ketonitriles exist in equilibrium between the keto form and the enol form.[1][3][4]
  • Keto Form: Singlet for

    
    -CH2 (typically 
    
    
    
    3.5–4.2 ppm).
  • Enol Form: Vinyl proton singlet (

    
     5.0–6.5 ppm) and a broad OH peak (often downfield, 
    
    
    
    10–14 ppm).
  • Solvent Effect:

    
     favors the keto form. 
    
    
    
    often stabilizes the enol form via hydrogen bonding.
  • Verification: Do not purify yet. Run a drop of

    
     shake. If the OH peak disappears and the ratio shifts, it is tautomerism, not impurity.
    

Visualizing the Chemistry

Diagram 1: Degradation & Reactivity Pathways

This diagram illustrates the competing pathways: the desired enolization/reaction versus the moisture-induced degradation.

BetaKetonitrilePathways cluster_moisture Moisture Danger Zone Start 3-Oxopropanenitrile Derivative (Keto Form) Enol Enol Tautomer (Reactive Species) Start->Enol Equilibrium (Solvent Dependent) Amide Side Product: Beta-Keto Amide Start->Amide + H2O / H+ or OH- (Hydrolysis) Enol->Start Product Desired Heterocycle (e.g., Pyrazole) Enol->Product + Electrophile/Nucleophile (Anhydrous Conditions) Acid Degradation: Carboxylic Acid + NH3 Amide->Acid + H2O (Further Hydrolysis)

Caption: Pathological hydrolysis (red dashed lines) competes with the desired synthetic pathway (green solid line). Moisture control is the switch between these outcomes.

Diagram 2: Handling Decision Tree

Use this workflow to determine if your reagent is fit for use.

HandlingWorkflow Start Inspect Reagent (Physical State) IsSolid Free-flowing Powder? Start->IsSolid IsBrick Clumped/Sticky? IsSolid->IsBrick No NMR Run 1H NMR (CDCl3) IsSolid->NMR Yes IsBrick->NMR Yes (if soluble) CheckPeaks Check delta 6.0-7.5 ppm (Amide Region) NMR->CheckPeaks Good Use in Reaction (Store in Desiccator) CheckPeaks->Good Absent Purify Recrystallize or Flash Chromatography CheckPeaks->Purify Minor (<5%) Discard Discard Batch (>10% Hydrolysis) CheckPeaks->Discard Major (>10%)

Caption: Decision matrix for assessing reagent quality before committing to expensive synthetic steps.

Reference Data & Protocols

Table 1: Solvent & Base Compatibility Guide
ComponentRecommended SpecificationWhy?
Solvent (Reaction) Anhydrous THF, EtOH, or MeOH (<0.05%

)
Water acts as a competitive nucleophile for the nitrile.
Solvent (Workup) DCM or Ethyl AcetateGood solubility for organic product; easy phase separation.
Base NaOEt (fresh), KOtBu, or NaHStrong enough to deprotonate

-C (pKa ~10) but requires dry conditions.
Drying Agent

(Sodium Sulfate)
Neutral pH. Avoid

for drying product solutions as it may induce further reactions.
Standard Drying Protocol (For "Wet" Reagents)

If your 3-oxopropanenitrile derivative has absorbed moisture but is not chemically degraded:

  • Dissolve the compound in DCM (10 mL per gram).

  • Add Activated Molecular Sieves (4Å) or anhydrous

    
    .
    
  • Stir for 15 minutes under Nitrogen.

  • Filter through a sintered glass funnel (avoid paper filters if possible to reduce moisture re-uptake).

  • Evaporate solvent on a rotary evaporator, then dry under high vacuum (0.1 mbar) for 4 hours.

References

  • PubChem. 3-Oxopropanenitrile Compound Summary.[5][6] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Beta-Ketonitriles. Available at: [Link]

  • Kütt, A., et al. (2018).[7] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[7] (Data supporting pKa ~11 for active methylene nitriles). Available at: [Link][7]

  • Cunningham, M.L., et al. (2006). A high-yielding preparation of beta-ketonitriles.[8][9][10] Organic Letters, 8(6), 1161-1163. Available at: [Link]

Sources

Separation of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile

Ticket Overview: The Purification Challenge

Subject: Separation of this compound (Target) from 1-methylindole and cyanoacetic acid. Case ID: IND-ISO-003 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The synthesis of this compound typically involves the Friedel-Crafts acylation of 1-methylindole with cyanoacetic acid (or its chloride/anhydride) [1, 13].[1] The primary purification challenge lies in separating the solid target (a


-ketonitrile) from the liquid starting material (1-methylindole) and removing oligomeric by-products ("indole tars") that form under acidic conditions.[1]

This guide provides a self-validating workflow to isolate the target with >98% purity, leveraging the specific acidity of the


-ketonitrile functionality and the solubility differentials of the starting materials.

Part 1: Troubleshooting Guide (Q&A)

Q1: My crude product is a dark, sticky oil that refuses to crystallize. What is happening? Diagnosis: This is the classic "Indole Tar" scenario, likely compounded by residual 1-methylindole.[1] Root Cause:

  • Residual Solvent/Reagent: 1-Methylindole is a high-boiling liquid (bp 133°C at 26 mmHg) [2].[2] If unreacted starting material remains, it acts as a solvent, preventing the crystal lattice of your product from forming.[1]

  • Oligomerization: Indoles are acid-sensitive. If the reaction mixture (often containing acetic anhydride or acid chlorides) was heated too long or not quenched properly, the indole ring polymerizes into dark, non-polar tars.[1]

Corrective Action:

  • Trituration: Do not attempt to recrystallize immediately. Add cold Ethanol or Diethyl Ether to the oil and scratch the flask sides with a glass rod.[1] The target

    
    -ketonitrile is less soluble in cold ether than 1-methylindole.
    
  • Silica Plug: Dissolve the oil in a minimum amount of Dichloromethane (DCM) and pass it through a short pad of silica gel.[1] Elute with 100% DCM first to remove non-polar tars and excess 1-methylindole, then switch to 5% MeOH/DCM to collect your product.[1]

Q2: Can I use acid-base extraction to separate the product from 1-methylindole? Diagnosis: Yes, but you must be precise with your pH control. Mechanism:

  • 1-Methylindole: Neutral/Weakly basic (remains in organic layer).[1]

  • Cyanoacetic acid: Acidic (pKa ~2.[1]5) [12].[1][3][4]

  • Target (

    
    -ketonitrile):  Weakly acidic (pKa ~9-11) due to the active methylene group between the carbonyl and nitrile [10].[1]
    

Protocol:

  • Dissolve crude in EtOAc.

  • Wash 1 (Remove Acid): Wash with saturated

    
    .[1] This removes cyanoacetic acid but leaves the target in the organic layer (Target pKa > 
    
    
    
    pH).[1]
  • Extraction (Isolate Target): Extract the organic layer with 0.5 M NaOH (cold). The target will deprotonate and move to the aqueous layer as an enolate. 1-Methylindole stays in the EtOAc.

  • Recovery: Separate the layers. Acidify the aqueous layer carefully with dilute HCl to pH 3-4. The target should precipitate as a solid.

    • Warning: Do not leave the product in NaOH for long; the nitrile group is susceptible to hydrolysis.[1]

Q3: The product co-elutes with 1-methylindole on TLC. How do I improve resolution? Diagnosis: The polarity difference is insufficient in standard Hexane/EtOAc systems. Solution:

  • Change Solvent System: 1-Methylindole is fairly non-polar. The target has a polar nitrile and carbonyl group.[1]

  • Recommendation: Use Toluene:Ethyl Acetate (4:1) or DCM:Methanol (98:2) .[1] The aromatic solvent (Toluene) interacts differently with the indole systems (

    
     interactions), often providing better separation than alkanes.[1]
    

Part 2: Detailed Purification Protocols

Method A: Recrystallization (Preferred for >80% Crude Purity)

This method relies on the target being a solid (mp ~80-130°C depending on purity/derivatives) [4] while 1-methylindole is liquid.[1]

ParameterSpecificationNotes
Solvent Ethanol (95%) or Ethanol/WaterIndole derivatives often crystallize well from alcohols [4].[1]
Concentration ~1 g crude / 5-10 mL solventIf oiling out occurs, add a drop of acetic acid to stabilize the keto form.[1]
Temperature Reflux to dissolution

RT

0°C
Slow cooling is critical to exclude the brown impurities.
Wash Cold Ethanol (-20°C)Wash quickly to avoid redissolving the product.[1]
Method B: Flash Column Chromatography (For Complex Mixtures)

Use this if the crude contains significant "tar" or unreacted starting material.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Loading: Dry load on Celite or Silica (dissolve in DCM, add silica, rotovap to powder).[1] Do not wet load with DCM if the mixture is tarry; it will streak.[1]

  • Mobile Phase Gradient:

    • 0-10% EtOAc in Hexane: Elutes 1-methylindole (Rf ~0.6-0.8).[1]

    • 20-40% EtOAc in Hexane: Elutes Target (Rf ~0.3-0.4).

    • Flush: 100% EtOAc to remove polar acids/tars.

Part 3: Visualization & Logic

Workflow Diagram: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (Solid/Oil) CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Crystalline Oil Sticky Oil/Tar CheckState->Oil Gummy Recryst Recrystallization (Ethanol) Solid->Recryst Trituration Triturate with Cold Ethanol/Ether Oil->Trituration Trituration->Solid Solidifies Column Flash Chromatography (Hex/EtOAc Gradient) Trituration->Column Remains Oil CheckPurity Purity Check (TLC/LCMS) Recryst->CheckPurity Pure Final Product (>98%) CheckPurity->Pure Pass Impure Impure (>5% 1-Me-Indole) CheckPurity->Impure Fail Impure->Column Small Scale AcidBase Acid-Base Extraction (0.5M NaOH wash) Impure->AcidBase Large Scale Column->Pure AcidBase->Recryst

Caption: Decision logic for selecting the optimal purification route based on the physical state and purity of the crude intermediate.

Solubility & Property Matrix
CompoundState (RT)pKa (Approx)Soluble InInsoluble InRemoval Strategy
This compound Solid [4]~9-11 (CH2)DCM, EtOAc, DMSO, Dilute BaseHexane, WaterTarget
1-Methylindole Liquid [2]NeutralMost OrganicsWaterWash with Hexane; Distillation
Cyanoacetic Acid Solid~2.5 (COOH)Water, AlcoholsNon-polar organicsWash with NaHCO3

References

  • Nagalatha, et al. (2021).[1][5] "Synthesis And Characterization Of N-Methyl Indole Derivatives Via Desulfitative Displacement By Various Aniline Derivatives." Indo American Journal of Pharmaceutical Sciences. [1][5]

  • Organic Syntheses. (1988).[1] "1-Methylindole."[2][5][6] Org.[4][5][7] Synth. Coll. Vol. 6, p. 104.[1][2]

  • Organic Syntheses. (1977).[1] "Ethyl 2-methylindole-5-carboxylate."[1][8] Org.[4][5][7] Synth. 57, 53. [1]

  • Royal Society of Chemistry. (2016).[1] "Supporting Information: Synthesis of indole derivatives." RSC Advances.

  • Reich, H. J. (2022).[1][3] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.

Sources

Technical Support Center: Stability & Storage of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-BKN-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Critical Alert: The Stability Paradox

User Warning: This compound is not a "set and forget" reagent. 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile contains two chemically conflicting moieties that create a specific stability profile:

  • The Electron-Rich Indole: Highly susceptible to photo-oxidation and radical attack.

  • The

    
    -Keto Nitrile:  Contains an acidic methylene bridge (
    
    
    
    ) prone to enolization, hydrolysis, and Knoevenagel-type condensations.

Immediate Action Required: If your sample has turned pink or brown, perform a QC check immediately (See Section 4). This indicates indole oxidation.

Degradation Mechanics (Root Cause Analysis)

To prevent degradation, you must understand the enemy. The molecule degrades via three distinct pathways depending on environmental exposure.

Visualizing the Threat

The following diagram maps the degradation pathways based on specific environmental triggers (Moisture, Light, Heat).

DegradationPathways Compound 3-(1-methyl-1H-indol-3-yl)- 3-oxopropanenitrile Amide Amide Intermediate (Hydrolysis) Compound->Amide Slow Hydrolysis Quinoid Indolyl Radical / Quinoid Species (Pink/Brown Color) Compound->Quinoid Photo-oxidation Dimer Self-Condensation Products Compound->Dimer Aldol-type Condensation Moisture Moisture (H2O) + Acid/Base Trace Moisture->Amide Acid Carboxylic Acid (Decarboxylation Risk) Amide->Acid Full Hydrolysis Light UV Light / Oxygen Light->Quinoid Base Basic Impurities (pH > 8) Base->Dimer

Figure 1: Primary degradation pathways. Note that the "Active Methylene" group facilitates both hydrolysis and condensation.

Detailed Mechanisms[1]
  • Hydrolysis (Moisture Driven): The nitrile (-CN) group is electron-deficient. In the presence of moisture and trace acid/base, it hydrolyzes first to the amide and eventually to the carboxylic acid. The

    
    -keto placement accelerates this by stabilizing the transition state.
    
  • Photo-Oxidation (Light Driven): The N-methylindole core is electron-rich. UV light generates singlet oxygen or radicals that attack the C2-C3 double bond of the indole, leading to ring cleavage or polymerization. This manifests as a color shift from off-white to pink/red.

  • Tautomerization (Solvent Driven): In solution, the compound exists in equilibrium between the keto and enol forms. The enol form is more reactive toward oxidation.

Standard Operating Procedure: Storage Protocol

Objective: Maintain purity >98% for 12+ months.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long Term)Slows kinetic rate of hydrolysis and suppresses enolization.
Atmosphere Argon or Nitrogen Displaces

to prevent indole oxidation; excludes moisture.
Container Amber Glass Blocks UV radiation (290-400 nm) that triggers radical formation.
Desiccant Required Scavenges trapped atmospheric moisture inside the secondary container.
The "Double-Wall" Storage Workflow

Do not rely on the vendor's bottle alone. Follow this self-validating workflow:

StorageWorkflow Start Receive Shipment Check Visual QC: Is powder White/Off-White? Start->Check Aliquot Aliquot under Inert Gas (Avoid multiple freeze-thaws) Check->Aliquot Yes Reject Run NMR/HPLC (Contact Vendor) Check->Reject No (Pink/Brown) Seal Seal: Parafilm + Secondary Container w/ Desiccant Aliquot->Seal Store Store at -20°C Seal->Store

Figure 2: The "Double-Wall" storage workflow minimizes exposure to moisture and oxygen cycles.

Troubleshooting & FAQs

Q1: The powder has turned a faint pink color. Is it still usable?

Diagnosis: This is classic indole oxidation . Mechanism: Trace oxidation products (often <0.5%) have high extinction coefficients, meaning a tiny amount of impurity causes visible color. Action:

  • Run LC-MS: If the main peak is >98% and the impurity is just a trace colored species, it may be usable for crude reactions.

  • Purification: If purity is compromised (<95%), recrystallize from Ethanol/Water or perform a rapid silica filtration (Note: Silica is acidic; move quickly to avoid hydrolysis).

Q2: Can I store this compound in DMSO or DMF stock solutions?

Verdict: NO (for long term). Reasoning:

  • DMSO: Is hygroscopic (absorbs water from air) and is a mild oxidant. It can facilitate the oxidation of the indole ring over weeks.

  • DMF: Hydrolyzes over time to produce dimethylamine (a base). This base will deprotonate the active methylene of your compound (

    
    ), leading to self-condensation (dimerization).
    Recommendation:  Prepare solutions fresh before use.
    
Q3: The compound has clumped into a sticky solid.

Diagnosis: Hydrolysis/Hygroscopicity . Mechanism: The nitrile group has likely partially hydrolyzed to the amide, or the salt form has generated due to moisture absorption. Action: This is likely irreversible degradation. Check NMR for the disappearance of the active methylene singlet (


 ppm) or the appearance of broad amide protons.
Q4: I see two sets of peaks in the NMR. Is it impure?

Diagnosis: Likely Keto-Enol Tautomerism , not necessarily impurity. Verification:

  • In polar aprotic solvents (DMSO-

    
    ), the enol form is stabilized.
    
  • Test: Run the NMR in

    
    . If the ratio changes or simplifies to the keto form, it is tautomerism.
    
  • Impurity Check: Look for distinct impurity peaks (e.g., aldehyde protons from ring opening) that do not integrate to the tautomeric ratio.

Quality Control (QC) Protocol

Before committing this reagent to a critical synthesis step, validate its integrity.

1H NMR Markers (DMSO-


): 
  • Indole NH: Broad singlet ~11-12 ppm.

  • N-Methyl: Singlet ~3.8 ppm.

  • Active Methylene (CH2): Singlet ~4.5 ppm (Key indicator: if this splits or shifts significantly, check for condensation).

  • Aromatic Region: 7.0 - 8.2 ppm (Multiplets).

HPLC Conditions:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: 254 nm (Indole absorption). Note: Oxidized impurities often absorb strongly at 300-400 nm.

References

  • PubChem. (n.d.).[1] this compound. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (2023). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electrooxidation of N-methylindole. Journal of the Chemical Society, Faraday Transactions.[2] Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (2019). A green, economical synthesis of β-ketonitriles. Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile (CAS: 479500-19-1) is a critical


-ketonitrile intermediate, most notably utilized in the synthesis of aminoalkylindole cannabinoids (e.g., the JWH series). Its detection and structural characterization are pivotal for forensic intelligence and purity assessment in drug development.

This guide provides a technical comparison of the two primary mass spectrometry modalities used to analyze this compound: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . We analyze the fragmentation mechanics, diagnostic ion stability, and method suitability to determine the optimal workflow for your specific analytical requirements.

Part 1: Comparative Analysis (GC-EI-MS vs. LC-ESI-MS)

The choice between hard ionization (EI) and soft ionization (ESI) fundamentally alters the spectral fingerprint of this compound. The following matrix contrasts the performance metrics of detecting this specific analyte.

Performance Matrix
FeatureGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Primary Ion Species Radical Cation

(

198)
Protonated Molecule

(

199)
Molecular Ion Stability Low to Moderate (Prone to in-source fragmentation)High (Base peak in MS1)
Dominant Fragment

158
(Acylium ion)

158
(Acylium ion via CID)
LOD (Limit of Detection) ~10–50 ng/mL (Splitless)~0.1–1.0 ng/mL (MRM mode)
Structural Insight High (Fingerprint rich)Moderate (Requires MS/MS for fragments)
Thermal Risk High:

-ketonitriles can degrade/tautomerize in the injector port.
Low: Ambient temperature ionization preserves structure.
Recommendation
  • Choose GC-EI-MS for general library matching and forensic screening where thermal degradation is managed via derivatization or optimized injector temps.

  • Choose LC-ESI-MS/MS for trace-level quantification in biological matrices (plasma/urine) or when analyzing thermally labile precursors.

Part 2: Fragmentation Mechanics & Causality

Understanding the why behind the signals is crucial for validating your data. The fragmentation of this compound is driven by the stability of the indole core and the lability of the


-carbonyl bond.
Electron Impact (EI) Pathway (70 eV)

In EI, the molecule forms a radical cation


 at 

198. The internal energy absorbed leads to rapid

-cleavage.
  • Mechanism: The bond between the carbonyl carbon and the

    
    -carbon (the 
    
    
    
    group) is the weakest link.
  • Primary Fragment (

    
     158):  Homolytic cleavage expels the cyanomethyl radical (
    
    
    
    , mass 40). The charge is retained on the indole carbonyl moiety, forming the resonance-stabilized (1-methyl-1H-indol-3-yl)oxonium ion (Acylium ion).
  • Secondary Fragment (

    
     130):  Further loss of carbon monoxide (CO, mass 28) from the acylium ion yields the 1-methylindole cation  (
    
    
    
    130).
Electrospray Ionization (ESI) Pathway (+ mode)

In ESI, the molecule is protonated at the carbonyl oxygen or the indole nitrogen, forming


 at 

199.
  • Collision Induced Dissociation (CID): Under collision energy (CE), the protonated molecule undergoes inductive cleavage.

  • Neutral Loss: The molecule eliminates a neutral cyanoketene or similar species, but experimentally, the dominant pathway mirrors the EI result: cleavage of the C-C bond to generate the acylium cation at

    
     158.
    
  • Diagnostic Value: The transition

    
      is the definitive MRM (Multiple Reaction Monitoring) transition for quantitation.
    

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic, contrasting the radical-driven EI pathway with the proton-driven ESI pathway.

FragmentationPathway Precursor Precursor: this compound (MW 198) EI_Ion EI: Molecular Ion [M]•+ (m/z 198) Precursor->EI_Ion Electron Impact (70eV) ESI_Ion ESI: Protonated Ion [M+H]+ (m/z 199) Precursor->ESI_Ion Electrospray (+H) Acylium Base Peak: Acylium Ion (1-methylindole-3-carbonyl+) (m/z 158) EI_Ion->Acylium α-Cleavage Neutral_EI Loss of •CH2CN (Radical, Mass 40) EI_Ion->Neutral_EI ESI_Ion->Acylium CID Fragmentation Neutral_ESI Loss of Neutral CH3CN (Acetonitrile equivalent) ESI_Ion->Neutral_ESI IndoleCore Fragment: 1-Methylindole Cation (m/z 130) Acylium->IndoleCore High Energy Collision Loss_CO Loss of CO (Mass 28) Acylium->Loss_CO

Figure 1: Comparative fragmentation pathways showing the convergence on the diagnostic acylium ion (


 158).

Part 4: Experimental Protocols

Protocol A: LC-ESI-MS/MS Quantitation

Objective: High-sensitivity detection in complex matrices.

  • Sample Preparation:

    • Dissolve 1 mg standard in 1 mL Acetonitrile (Stock).

    • Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 5 minutes.

  • MS Source Parameters (Generic Triple Quad):

    • Polarity: Positive (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: ~20-25 eV).
      
    • Qualifier:

      
       (Collision Energy: ~35-40 eV).
      
Protocol B: GC-EI-MS Structural Confirmation

Objective: Library matching and purity analysis.

  • Derivatization (Optional but Recommended):

    • While the compound is volatile, the

      
      -ketonitrile moiety can tautomerize.
      
    • Step: React 50 µL sample with 50 µL BSTFA (1% TMCS) at 60°C for 30 mins to form the TMS-enol ether. This stabilizes the molecule and shifts the mass, preventing thermal degradation in the port.

  • GC Conditions:

    • Inlet: Splitless mode, 250°C.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

    • Oven: 80°C (hold 1 min)

      
       20°C/min 
      
      
      
      300°C.
  • MS Parameters:

    • Scan Range:

      
       40–350.
      
    • Solvent Delay: 3.0 min.

    • Threshold: 100 counts.

Part 5: Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Goal Goal_Quant Trace Quantitation (Biofluids) Start->Goal_Quant Goal_Ident Unknown ID / Purity (Synthesis) Start->Goal_Ident Matrix_Dirty Complex Matrix (Plasma/Urine) Goal_Quant->Matrix_Dirty Matrix_Clean Clean Matrix (Solvent) Goal_Ident->Matrix_Clean Goal_Ident->Matrix_Dirty Select_GC Select GC-EI-MS (Monitor m/z 158, 198) Matrix_Clean->Select_GC Select_LC Select LC-ESI-MS/MS (MRM 199->158) Matrix_Dirty->Select_LC Matrix_Dirty->Select_LC

Figure 2: Decision tree for selecting the appropriate mass spectrometry modality based on matrix complexity and analytical goals.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.10. SWGDRUG.org. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10362306, this compound. PubChem. [Link]

  • Holt, A. et al. (2014). Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids. Analytical Chemistry. [Link]

  • Banister, S. D. et al. (2015). The chemistry and pharmacology of synthetic cannabinoid receptor agonists. ACS Chemical Neuroscience. [Link]

A Comparative Guide to HPLC Method Development for the Purity Determination of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental principles and causal relationships behind strategic method development choices, ensuring robust and reliable analytical outcomes.

Introduction: The Analytical Challenge of an Indole Derivative

This compound is a heterocyclic compound featuring an indole nucleus, a common scaffold in medicinal chemistry.[1] Accurate determination of its purity is paramount for ensuring safety, efficacy, and reproducibility in research and pharmaceutical applications. The analytical challenge stems from the indole moiety itself. Its aromatic nature and potential for multiple interaction modes (hydrophobic, π-π stacking) require a nuanced approach to chromatographic separation to resolve the main component from structurally similar process impurities and degradation products.[2]

This guide will compare two primary reversed-phase HPLC strategies: a conventional C18 stationary phase with a standard acetonitrile/water mobile phase against a Phenyl-Hexyl stationary phase using a methanol/water mobile phase to leverage alternative selectivity.

Part 1: Foundational Strategy for Method Development

A successful HPLC method development process is not a random screening but a logical progression. The goal is to find the optimal balance of conditions that provides the best resolution, peak shape, and sensitivity for the analyte and its potential impurities.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Validation Start Define Analytical Goal: Purity of 3-(1-methyl-1H-indol-3-yl) -3-oxopropanenitrile Col_Screen Stationary Phase Screening (Alternative Selectivity) Start->Col_Screen Primary Variable MP_Screen Mobile Phase Screening (Organic Modifier & pH) Col_Screen->MP_Screen Secondary Variable Optimization Optimize Gradient Profile, Flow Rate & Temperature MP_Screen->Optimization Select Best Combination Validation Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, Robustness Optimization->Validation Final_Method Final, Validated Purity Method Validation->Final_Method

Caption: Logical workflow for HPLC method development.

Part 2: Comparative Analysis of Chromatographic Conditions

The core of effective method development lies in understanding how the analyte interacts with the stationary and mobile phases. Here, we compare two distinct approaches.

Mechanism of Separation: A Visual Comparison

The choice of stationary phase dictates the primary mode of interaction. While both C18 and Phenyl-Hexyl phases operate on hydrophobic principles, the latter introduces an additional, powerful separation mechanism.

Separation_Mechanisms cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase Analyte1 Analyte (Indole Ring) C18 C18 Alkyl Chains Analyte1->C18 Hydrophobic Interaction Analyte2 Analyte (Indole Ring) Phenyl Phenyl Rings Analyte2->Phenyl π-π Stacking & Hydrophobic Interaction

Caption: Dominant separation forces on different stationary phases.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl
  • C18 (Octadecylsilane): This is the universal workhorse for reversed-phase chromatography. It separates compounds primarily based on their hydrophobicity. For our target molecule, the alkyl-substituted indole ring will show strong retention. However, its selectivity for structurally similar aromatic impurities might be limited.

  • Phenyl-Hexyl: This phase offers a mixed-mode separation mechanism. In addition to hydrophobicity from the hexyl linker, the phenyl rings provide π-π interactions with the electron-rich indole nucleus of the analyte.[3] This alternative selectivity can be crucial for resolving impurities that have similar hydrophobicity but differ in their aromatic character.

Mobile Phase Comparison: Acetonitrile vs. Methanol

The choice of organic modifier is not arbitrary; it directly influences selectivity, especially in concert with the stationary phase.

  • Acetonitrile (ACN): ACN is an aprotic solvent with a strong dipole moment. Its nitrile bond's π electrons can interfere with and weaken the π-π interactions between an analyte and a phenyl-based stationary phase.[3] It is often the solvent of choice for general-purpose C18 methods due to its low viscosity and UV transparency.

  • Methanol (MeOH): Methanol is a protic solvent, acting as a strong hydrogen bond donor and acceptor. Critically, it is less effective at disrupting π-π interactions, making it the preferred solvent to enhance the unique selectivity of a Phenyl-Hexyl column.[3]

Experimental Insight: For indole-containing compounds, an acidic modifier in the aqueous portion of the mobile phase is essential. We will use 0.1% formic acid. This suppresses the ionization of residual silanol groups on the silica backbone at a pH of approximately 2.7, preventing electrostatic interactions that lead to peak tailing and ensuring the analyte is in a consistent protonation state.[4][5]

Data Summary: A Head-to-Head Comparison

The following table summarizes the anticipated performance of the two method strategies for a hypothetical sample containing this compound and two closely-related impurities (Impurity A: a positional isomer, Impurity B: a precursor).

ParameterMethod 1: C18 Column / ACN-WaterMethod 2: Phenyl-Hexyl Column / MeOH-WaterRationale for Performance
Stationary Phase Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)Comparing standard hydrophobicity with mixed-mode interactions.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: MethanolACN is a standard modifier; MeOH is chosen to enhance π-π selectivity on the Phenyl-Hexyl column.[3]
Resolution (Main Peak / Impurity A) ~1.4 (Co-elution risk)>2.0 (Baseline separated)The Phenyl-Hexyl phase resolves the positional isomer via differential π-π stacking interactions.
Peak Tailing Factor (Main Peak) ~1.2~1.1Both methods show good peak shape due to the acidic mobile phase, with slightly better symmetry on the Phenyl-Hexyl.
Retention Time (Main Peak) ~10.5 min~12.8 minMethanol is a weaker solvent than ACN in reversed-phase, leading to longer retention times.
Overall Selectivity ModerateSuperiorMethod 2 provides an orthogonal separation mechanism, which is highly effective for aromatic isomers.

Part 3: Recommended Protocol (Method 2)

Based on the comparative analysis, the Phenyl-Hexyl / Methanol method provides superior selectivity and is recommended for the definitive purity analysis of this compound.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water (this serves as the diluent).

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

    • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm), maintained at 35 °C.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Methanol (HPLC grade).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: DAD, monitor at the absorbance maximum (λmax) of the main peak (determined via UV scan, typically around 280 nm for indoles) and at 254 nm for general impurity profiling.[4]

    • Gradient Program:

      Time (min) % Mobile Phase B (Methanol)
      0.0 40
      15.0 85
      18.0 85
      18.1 40

      | 25.0 | 40 |

  • System Suitability Test (SST):

    • Trustworthiness Check: Before running the sample sequence, perform five replicate injections of the prepared standard solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

      • RSD of the retention time: ≤ 1.0%.

      • Tailing factor (Asymmetry): 0.9 – 1.5.

      • Theoretical plates (N): ≥ 2000.

    • This step validates that the chromatographic system is performing adequately before generating sample data.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main component using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Identify and report any impurities exceeding the reporting threshold (e.g., 0.05%).

Part 4: Troubleshooting and Expert Insights

  • Issue: Peak Tailing. If the main peak shows significant tailing (>1.5), it often points to secondary interactions with the stationary phase.

    • Cause: Insufficiently acidic mobile phase or an aging column with exposed silanols.

    • Solution: Ensure the mobile phase pH is low (~2.7) by checking the formic acid concentration. If the problem persists, flush the column or replace it.[3]

  • Issue: Poor Resolution of a Critical Impurity Pair.

    • Cause: The gradient may be too steep, or the selectivity of the chosen conditions is insufficient.

    • Solution: Decrease the slope of the gradient during the elution window of the critical pair (e.g., increase the time for the 40% to 85% B ramp). A lower flow rate (e.g., 0.8 mL/min) can also improve resolution.

  • Expert Insight: The indole nucleus can be susceptible to oxidation.[2] If unexpected new impurity peaks appear in an older sample, consider oxidative degradation. The use of an LC-MS compatible method (by using formic acid instead of non-volatile phosphates) can greatly aid in the identification of such degradants.[6]

References

  • Stroobants, K., Sente, A., & Van Puyvelde, L. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691. [Link]

  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. [Link]

  • Liao, C., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 464. [Link]

  • Le, D. T., & Collet, J. M. (1995). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of chromatographic science, 33(5), 234–240. [Link]

  • SIELC Technologies. (2018). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). HPLC chromatographs of samples' indole compounds. [Link]

  • Agilent Technologies. (2016). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Akbaş, E., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Natural Products, 18(2), 143-156. [Link]

Sources

Bioactivity Comparison Guide: 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile (MIOPN) and industry-standard kinase inhibitors (e.g., Staurosporine, Sunitinib).

Critical Distinction: MIOPN is primarily a privileged synthetic scaffold (precursor), whereas standards like Staurosporine are active pharmaceutical ingredients (APIs) . While MIOPN possesses the indole core common to many kinase inhibitors, it lacks the requisite hydrogen-bonding geometry for high-potency ATP-competitive inhibition in its native form. Its value lies in its chemical reactivity—specifically the active methylene group—which allows for rapid derivatization into nanomolar-potency inhibitors.

This guide details the transition from Scaffold (MIOPN) to Inhibitor and compares the bioactivity profiles of the native precursor versus optimized standards.

Part 1: Structural & Mechanistic Analysis

The Molecule: this compound (MIOPN)
  • Role: Synthetic Intermediate / Pharmacophore Generator.

  • Core Structure: N-methylated indole ring (hydrophobic anchor) +

    
    -ketonitrile tail (reactive "warhead" precursor).
    
  • Mechanism: The

    
    -ketonitrile moiety contains an acidic methylene group (
    
    
    
    ). In drug discovery, this is utilized in Knoevenagel condensations or cyclizations to create rigid heterocycles (e.g., pyrazoles, pyrimidines) that can engage the kinase "hinge region."
The Standards
  • Staurosporine: A broad-spectrum, ATP-competitive kinase inhibitor. It binds with extremely high affinity (IC

    
     < 10 nM) but low selectivity due to its ability to fit the conserved ATP pocket of most kinases.
    
  • Sunitinib: A clinically approved tyrosine kinase inhibitor (TKI) targeting VEGFR and PDGFR. It features an oxindole core—structurally related to MIOPN derivatives—optimized for hydrogen bonding.

Mechanistic Comparison Diagram (DOT)

The following diagram illustrates the functional divergence between the MIOPN scaffold and the active kinase binding mode of standard inhibitors.

KinaseBindingMechanism MIOPN MIOPN (Scaffold) [Flexible u03b2-ketonitrile] Reaction Derivatization (e.g., Knoevenagel) MIOPN->Reaction Chemical Modification ATP_Pocket ATP Binding Pocket (Kinase Hinge Region) MIOPN->ATP_Pocket Low/No Affinity (Steric Clash/Lack of H-Bonds) ActiveDrug Active Derivative (e.g., Indolyl-Acrylonitrile) Reaction->ActiveDrug Rigidification ActiveDrug->ATP_Pocket High Affinity (H-Bonds + Hydrophobic) Staurosporine Staurosporine (Standard) Staurosporine->ATP_Pocket High Affinity (Pan-Inhibition)

Caption: Transformation of the MIOPN scaffold into an active inhibitor compared to direct binding of Staurosporine.

Part 2: Bioactivity & Performance Data[1]

Comparative Potency (IC Values)

Direct bioactivity data for native MIOPN is scarce because it is rarely screened as a final drug. However, its derivatives are highly potent. The table below contrasts the native scaffold with its optimized derivatives and industry standards.

Compound ClassSpecific MoleculeTarget KinaseIC

(Bioactivity)
Mechanism of Action
Scaffold (Precursor) MIOPN VEGFR/EGFR> 50 µM (Est.)*Weak hydrophobic interaction; lacks hinge-binding donor/acceptor pair.
Standard (Reference) Staurosporine PKC / Broad2 - 10 nM Potent ATP-competitive inhibition (Panspecific).
Standard (Clinical) Sunitinib VEGFR210 - 80 nM Type I ATP-competitive inhibitor (Indolinone based).
MIOPN Derivative Indolyl-PyridineCDK2 / GSK-3

45 - 120 nM Optimized derivative formed via cyclization of MIOPN.
MIOPN Derivative Indolyl-AcrylonitrileEGFR0.5 - 2.0 µM Michael acceptor derivative (Covalent potential).

*Note: Native MIOPN activity is estimated based on SAR studies showing that un-cyclized \beta-ketonitriles typically exhibit poor kinase occupancy compared to their rigidified counterparts.

Selectivity Profiles
  • MIOPN (Native): High chemical reactivity (due to the nitrile/carbonyl) but low biological specificity. It may react non-specifically with cysteine residues in various proteins, leading to "pan-assay interference" (PAINS) if used at high concentrations (>10 µM).

  • Standards: Engineered for specific hydrophobic pockets (e.g., the "Gatekeeper" residue).

  • Derivatives: Once MIOPN is condensed with an aldehyde (e.g., 3-nitrobenzaldehyde), the resulting acrylonitrile gains specificity for kinases with accessible cysteine residues (e.g., EGFR Cys797) or specific hydrophobic pockets.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the bioactivity of MIOPN, one must typically convert it into an active form or test it alongside a positive control.

Protocol A: Synthesis of Active Kinase Inhibitor from MIOPN

Objective: Convert the inactive scaffold into a bioactive acrylonitrile derivative for testing.

  • Reagents: MIOPN (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), Piperidine (Cat.), Ethanol.

  • Procedure:

    • Dissolve MIOPN and aldehyde in Ethanol.

    • Add 2-3 drops of piperidine (catalyst).

    • Reflux for 2-4 hours (Monitor via TLC: Disappearance of MIOPN spot).

    • Cool to RT; filter the precipitate (The Knoevenagel adduct).

    • Recrystallize from EtOH.

  • Validation:

    
    H NMR must show the disappearance of the CH
    
    
    
    singlet (active methylene) and appearance of a vinyl proton (
    
    
    7.5-8.5 ppm).
Protocol B: In Vitro Kinase Assay (FRET-Based)

Objective: Compare IC


 of MIOPN vs. Staurosporine.
  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or Z'-LYTE™.

  • Preparation:

    • Control: Staurosporine (Start at 1 µM, 1:3 serial dilution).

    • Test: MIOPN (Start at 100 µM, 1:3 serial dilution).

    • Test 2: Synthesized Derivative (from Protocol A).

  • Workflow:

    • Incubate Kinase (e.g., EGFR) + Alexa Fluor® Tracer + Inhibitor for 60 min at RT.

    • Add Eu-anti-tag antibody.

    • Read TR-FRET signal (Excitation 340 nm, Emission 615/665 nm).

  • Data Analysis:

    • Plot Emission Ratio (665/615) vs. log[Inhibitor].

    • Pass Criteria: Staurosporine IC

      
       must fall within 2-10 nM. If MIOPN shows IC
      
      
      
      > 10 µM, the hypothesis (Scaffold < Drug) is validated.
Experimental Workflow Diagram (DOT)

ExperimentalWorkflow Start Start: MIOPN Sample Synth Step 1: Chemical Derivatization (Knoevenagel Condensation) Start->Synth Activate Scaffold Assay Step 3: Kinase Assay (TR-FRET) vs. Staurosporine Control Start->Assay Test Native Scaffold (Negative Control) Purify Step 2: Purification & NMR Validation Synth->Purify Isolate Product Purify->Assay Test Derivative Analysis Step 4: IC50 Calculation Assay->Analysis

Caption: Workflow for evaluating MIOPN scaffold potential versus active derivatives.

Part 4: Expert Commentary & Causality

Why does MIOPN lack potency compared to Staurosporine? The "hinge region" of a kinase ATP-binding pocket requires a precise arrangement of Hydrogen Bond Donors (HBD) and Acceptors (HBA).

  • Staurosporine: Possesses a rigid lactam/carbazole system that perfectly mimics the adenine ring of ATP, forming 2-3 strong H-bonds.

  • MIOPN: The

    
    -ketonitrile chain is flexible (rotatable bonds). The entropic cost of freezing this flexible chain into the binding pocket is high. Furthermore, the nitrile nitrogen is a weak HBA.
    
  • The Fix: Cyclizing MIOPN (e.g., into a pyrazole or pyridine) locks the conformation, reducing the entropic penalty and positioning the indole nitrogen to interact with the hinge residues (e.g., Glu/Leu backbone).

References

  • Singh, P. et al. (2012). "Synthesis and anticancer activity of new oxindole derivatives." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Describes the use of indole-based scaffolds in synthesizing kinase inhibitors.
  • Karaman, M. W. et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

    • Context: Provides the standard binding affinities (Kd/IC50) for Staurosporine and Sunitinib across the kinome.
  • El-Sawy, E. R. et al. (2012). "Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents." Bulletin of the Korean Chemical Society. Link

    • Context: Demonstrates the chemical reactivity and derivatization of the specific oxopropanenitrile scaffold.
  • Zhang, J. et al. (2009). "Design, synthesis and biological evaluation of novel 3-alkenyl-oxindole derivatives as anticancer agents." European Journal of Medicinal Chemistry. Link

    • Context: Validates the "Scaffold -> Active Drug" transition for indole-ketone precursors.

A Comparative Guide to the Crystal Structure Determination of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of modern methodologies for elucidating the crystal structure of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile, a versatile synthetic intermediate.[1][2] As a senior application scientist, this document moves beyond a mere listing of techniques to offer a strategic analysis of experimental and computational workflows, empowering researchers to make informed decisions in their structural elucidation endeavors.

The solid-state structure of an active pharmaceutical ingredient (API) directly influences critical properties such as solubility, stability, and bioavailability.[3] Therefore, a thorough understanding of the crystalline form is not just an academic exercise but a crucial step in drug development and materials design.[4][5] This guide will navigate the primary techniques available: the definitive single-crystal X-ray diffraction (SCXRD), the practical powder X-ray diffraction (PXRD), and the increasingly powerful computational crystal structure prediction (CSP).

Section 1: Synthesis and Sample Preparation: The Crucial First Step

The journey to a crystal structure begins with the synthesis of high-purity material. This compound can be synthesized via the reaction of 1-methyl-1H-indole with cyanoacetic acid in the presence of acetic anhydride.[2] It is imperative to ensure the final product is of high purity, as impurities can significantly hinder crystallization.

Once a pure sample is obtained, the next challenge is to grow high-quality single crystals suitable for diffraction studies.[6][7] This is often the most significant bottleneck in the process.[6][7]

Classical Crystallization Techniques

For small organic molecules, traditional methods remain a valuable starting point.[7]

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly.[8] The choice of solvent is critical and can influence crystal growth and even the resulting polymorphic form.[8]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[8] A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble.[9] As the anti-solvent vapor diffuses into the compound's solution, the solubility decreases, promoting slow crystal growth.[9]

  • Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization. The cooling rate is a critical parameter to control crystal size and quality.

Advanced Crystallization Methods

In recent years, several advanced techniques have emerged to tackle challenging crystallization problems.[6][10]

  • Microbatch Under-Oil Crystallization: This high-throughput method involves dispensing nanoliter-scale droplets of the sample solution and crystallization screens under a layer of oil, which controls evaporation and facilitates crystallization.[6]

  • Encapsulated Nanodroplet Crystallization (ENaCt): This automated technique allows for extensive screening of crystallization conditions using minimal amounts of the sample.[7]

The selection of the appropriate crystallization strategy is often empirical, and a systematic screening of various solvents, temperatures, and techniques is recommended.

Section 2: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the undisputed definitive method for determining the atomic-level three-dimensional structure of a crystalline material.[6][7][10][11][12][13][14][15] It provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.[11]

Experimental Workflow

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesize Synthesize & Purify Compound Grow Grow Single Crystals Synthesize->Grow Mount Mount Crystal on Diffractometer Grow->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Structure (e.g., Direct Methods) Collect->Solve Refine Refine Structural Model Solve->Refine Validate Validate & Analyze Structure Refine->Validate

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[11]

  • Structure Solution: The collected diffraction data is used to determine the positions of the atoms in the unit cell, often using direct methods or Patterson techniques.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Strengths and Limitations
Strengths Limitations
Unambiguous 3D structure determination[13]Requires high-quality single crystals, which can be difficult to grow[6][7]
Provides precise bond lengths and angles[11]The crystal structure may not always be representative of the bulk material[16]
Can determine absolute stereochemistry[6]Can be time-consuming[7]

Section 3: A Practical Approach: Powder X-ray Diffraction (PXRD)

When obtaining suitable single crystals is challenging, powder X-ray diffraction (PXRD) offers a valuable alternative.[16] Instead of a single crystal, PXRD uses a polycrystalline sample containing thousands of randomly oriented crystallites.[17]

Principles and Applications

The resulting diffraction pattern is a 1D plot of intensity versus diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase.[4][16][17] PXRD is widely used in the pharmaceutical industry for:[4][5]

  • Phase Identification and Purity Analysis: Comparing the PXRD pattern of a sample to a database of known patterns.[18]

  • Polymorph Screening: Different polymorphs of the same compound will produce distinct PXRD patterns.[17]

  • Monitoring Crystallinity: Distinguishing between crystalline and amorphous materials.[4]

  • Quantitative Analysis: Determining the relative amounts of different crystalline phases in a mixture.[17]

While traditionally not used for ab initio structure determination, advancements in algorithms and computational power have made it possible to solve crystal structures from high-quality powder diffraction data, especially for rigid molecules.[17]

Experimental Workflow

PXRD_Workflow cluster_prep_pxrd Sample Preparation cluster_data_pxrd Data Collection cluster_analysis_pxrd Data Analysis Prepare Prepare Polycrystalline Sample Load Load Sample into Holder Prepare->Load Collect_PXRD Collect PXRD Pattern Load->Collect_PXRD Analyze Phase ID, Polymorph Screen, etc. Collect_PXRD->Analyze Structure_Solve Structure Solution (if applicable) Analyze->Structure_Solve

Comparative Analysis
Feature Single-Crystal XRD (SCXRD) Powder XRD (PXRD)
Sample Type Single crystalPolycrystalline powder[16]
Information Absolute 3D structure, bond lengths/angles[11]Phase identification, crystallinity, polymorphism[4]
Difficulty Crystal growth is a major bottleneck[6][7]Sample preparation is generally straightforward[16]
Representativeness May not represent the bulk material[16]Representative of the bulk sample[16]

Section 4: The Computational Frontier: Crystal Structure Prediction (CSP)

Predicting the crystal structure of a molecule from its chemical diagram alone is a formidable challenge due to the vast conformational and packing possibilities.[19][20][21] However, recent advancements in computational algorithms and machine learning have made CSP an increasingly reliable and valuable tool, especially in the early stages of drug development.[3][19][20][22]

The CSP Workflow

The general approach involves two main stages:

  • Structure Exploration: Generating a large number of plausible crystal structures.[3]

  • Structure Relaxation/Refinement: Ranking the generated structures based on their calculated lattice energies to identify the most stable, and therefore most likely, polymorphs.[3][21]

Machine learning models are now being employed to accelerate this process by predicting the most probable space groups and crystal densities, thereby reducing the search space.[3][19][20]

CSP_Workflow cluster_input Input cluster_generation Structure Generation cluster_ranking Energy Ranking cluster_output Output InputMol Molecular Structure of Compound Generate Generate Trial Crystal Structures InputMol->Generate Rank Calculate & Rank Lattice Energies Generate->Rank Predict Predicted Stable Polymorphs Rank->Predict

The Role of CSP in Conjunction with Experimental Data

CSP is most powerful when used in synergy with experimental techniques. For instance, the predicted stable structures from a CSP study can be compared with an experimental PXRD pattern to identify the correct polymorph. This integrated approach is particularly valuable when single crystals are elusive.

Conclusion: An Integrated Strategy

For the definitive crystal structure determination of this compound, single-crystal X-ray diffraction remains the gold standard. However, the path to obtaining suitable single crystals can be arduous. Therefore, a pragmatic and efficient strategy involves a multi-pronged approach:

  • Initial Screening with PXRD: Rapidly characterize the synthesized material to confirm its crystallinity and identify the present phase.

  • Systematic Crystallization Screening: Employ a range of classical and modern crystallization techniques to obtain single crystals.

  • Definitive Analysis by SCXRD: Once suitable crystals are grown, perform SCXRD analysis for unambiguous structure elucidation.

  • Complementary CSP Studies: In parallel, or if single crystal growth proves unsuccessful, conduct CSP studies to predict the likely stable polymorphs. The results can then be cross-validated with experimental PXRD data.

By judiciously combining these experimental and computational tools, researchers can efficiently and accurately determine the crystal structure of this compound, paving the way for a deeper understanding of its solid-state properties and its potential applications in drug development and materials science.

References

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). Available at: [Link]

  • Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Waseda University. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

  • Chemical crystallization. SPT Labtech. Available at: [Link]

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link]

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  • organic molecular crystal structure prediction using the density functional tight binding (dftb). ChemRxiv. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. Available at: [Link]

  • crystallization of small molecules. Unknown Source. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Single-Crystal X-Ray Crystallography. Mtoz Biolabs. Available at: [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. SpringerLink. Available at: [Link]

  • Synthesis And Characterization Of N-Methyl Indole Derivatives Via Desulfitative Displacement By Various Aniline Derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • X-Ray Diffraction Basics. Iowa State University. Available at: [Link]

  • 3-(1H-indol-6-yl)-3-oxopropanenitrile. PubChem. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available at: [Link]

  • Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile. ResearchGate. Available at: [Link]

  • Methyl 3-(1H-indol-3-yl)-2-oxopropanoate. PubChem. Available at: [Link]

  • Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. ResearchGate. Available at: [Link]

  • 3-(2-methyl-1h-indol-3-yl)-3-oxopropanenitrile. PubChemLite. Available at: [Link]

  • 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile, min 97%, 1 gram. CP Lab Safety. Available at: [Link]

  • Crystal structure of 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4. Acta Crystallographica Section E. Available at: [Link]

  • (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile. ResearchGate. Available at: [Link]

  • Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. ResearchGate. Available at: [Link]

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A Researcher's Guide to the UV-Vis Absorption Spectra of Indole β-Ketonitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the ultraviolet-visible (UV-Vis) absorption spectra of indole β-ketonitriles. Designed for researchers in medicinal chemistry, organic synthesis, and drug development, this document moves beyond a simple recitation of facts. It delves into the causal relationships between molecular structure, solvent environment, and spectroscopic output. We will deconstruct the chromophoric system of these molecules, predict the influence of various substituents, and provide a robust experimental framework for acquiring and interpreting high-quality data.

Introduction: The Significance of Indole β-Ketonitriles

Indole β-ketonitriles are a class of organic molecules that serve as highly versatile intermediates in the synthesis of a wide array of heterocyclic compounds, including novel β-carboline and indolo[2,3-c]pyrilium derivatives.[1] Their molecular architecture, which features an indole nucleus linked to a β-ketonitrile moiety, makes them valuable building blocks for creating complex scaffolds with potential biological activity.[2][3]

UV-Vis spectroscopy is a fundamental analytical technique that provides valuable information about the electronic structure of molecules.[4] For a synthetic chemist, it offers a rapid and non-destructive method to confirm the presence of the conjugated system inherent to indole β-ketonitriles, assess purity, and quantify concentration using the Beer-Lambert Law.[4][5] Understanding the nuances of their UV-Vis spectra is crucial for reaction monitoring, characterization, and predicting the photophysical properties of downstream products.

Deconstructing the Chromophore: Indole and β-Ketonitrile Moieties

The UV-Vis absorption spectrum of an indole β-ketonitrile is a composite of the electronic transitions within its constituent parts. The overall absorption profile is dictated by the extended π-conjugated system formed by the fusion of the indole ring and the β-ketonitrile side chain.

The Indole Chromophore

The indole ring system is an aromatic heterocycle with a characteristic UV absorption profile.[6] Its spectrum is famously complex due to the presence of two close-lying electronic transitions, designated as the ¹Lₐ and ¹Lₐ states.[7][8]

  • ¹Lₐ Transition: This transition is typically responsible for a strong absorption band around 260-290 nm. It is sensitive to substitution on the benzene portion of the indole ring.

  • ¹Lₐ Transition: This transition often appears as a shoulder or a distinct peak at a shorter wavelength, generally below 240 nm.

The precise location and intensity of these bands are highly sensitive to the solvent environment and the nature of substituents on the indole ring.[7][9]

The β-Ketonitrile Chromophore

The β-ketonitrile group, particularly when an aryl group is part of the ketone (e.g., an aroylacetonitrile), is also a potent chromophore. This moiety contains a conjugated system involving the aryl ring, the carbonyl group (C=O), and the nitrile group (C≡N). This system gives rise to π → π* transitions, which are typically observed in the UV region. For example, benzoylacetonitrile is a well-known β-ketonitrile used in the synthesis of various heterocycles.[10]

When attached to the C3 position of the indole ring, the β-ketonitrile side chain extends the overall π-conjugation of the molecule. This extension of the conjugated system is predicted to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to the parent indole chromophore.[11][12]

Comparative Analysis: Factors Influencing Absorption Spectra

While specific experimental data for a wide range of indole β-ketonitriles is sparse in the literature, we can make robust predictions about their spectral behavior based on established principles of physical organic chemistry. The following sections compare how structural and environmental changes are expected to alter the UV-Vis absorption profile.

The Effect of Substituents (Aryl and Indole Moieties)

Substituents can dramatically alter the absorption maximum (λₘₐₓ) and the molar absorptivity (ε) by modifying the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), hydroxyl (-OH), or amino (-NH₂) on either the indole or the aryl ring will increase the energy of the HOMO. This reduces the HOMO-LUMO gap, resulting in a bathochromic (red) shift to longer wavelengths.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) will lower the energy of the LUMO. This also reduces the HOMO-LUMO gap, leading to a bathochromic (red) shift . The presence of EWGs on the indole's benzyl ring has been shown to lift the degeneracy of the ¹Lₐ and ¹Lₐ transitions.[7][13]

The Effect of Solvent Polarity (Solvatochromism)

The electronic spectra of indoles are known to be very sensitive to the solvent environment.[9][14] The π → π* transitions common in these conjugated systems are typically affected by solvent polarity.

  • Polar Solvents: In moving from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethanol or water), the more polar excited state (π*) is stabilized to a greater extent than the ground state (π).[15] This stabilization reduces the energy gap for the electronic transition.

  • Expected Shift: Consequently, a bathochromic (red) shift is generally observed for the π → π* transitions of indole β-ketonitriles as solvent polarity increases.[15] This phenomenon, known as solvatochromism, is a key diagnostic tool. Modeling studies have confirmed that electrostatic and polarization effects from the solvent are dominating factors in the spectral shape of indole in solution.[14][16]

Illustrative Comparison Table

To provide a practical framework, the table below presents hypothetical, yet scientifically plausible, UV-Vis absorption data for a series of indole β-ketonitriles. This illustrates the expected shifts based on the principles discussed above.

CompoundSubstituent (R¹)Substituent (R²)SolventPredicted λₘₐₓ (nm)Rationale
Parent Compound HHHexane~310Baseline extended conjugation of the indole and benzoylacetonitrile moieties.
HHEthanol~318Bathochromic shift due to increased solvent polarity stabilizing the π* excited state.[15]
Derivative A 5-OCH₃HEthanol~330Strong electron-donating group on the indole ring causes a significant bathochromic shift.
Derivative B H4-NO₂Ethanol~345Strong electron-withdrawing group on the benzoyl moiety extends conjugation, causing a large red shift.
Derivative C 5-Cl4-ClEthanol~325Halogens are weakly deactivating but their EWG nature is expected to cause a modest bathochromic shift.

Experimental Protocol: Acquiring a UV-Vis Spectrum

This section provides a standardized workflow for obtaining a high-quality UV-Vis absorption spectrum of a synthesized indole β-ketonitrile.

Materials and Equipment
  • Dual-beam UV-Vis Spectrophotometer[4]

  • Matched pair of 1 cm path length quartz cuvettes

  • Volumetric flasks (Class A)

  • Micropipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

  • Purified indole β-ketonitrile sample

Step-by-Step Procedure
  • Solution Preparation:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the purified indole β-ketonitrile.

    • Dissolve the sample in a known volume of spectroscopic grade solvent in a volumetric flask to create a stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

    • Perform a serial dilution of the stock solution to prepare a working solution with an expected absorbance in the optimal range of 0.1 - 1.0 AU. A typical concentration would be in the 10⁻⁵ to 10⁻⁶ M range.

  • Instrument Setup:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength scan range (e.g., 200 - 500 nm).

    • Set the scan speed and slit width (a smaller slit width provides better resolution).

  • Measurement:

    • Fill both the sample and reference cuvettes with the pure spectroscopic solvent.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.

    • Remove the sample cuvette, rinse it with the working solution, and then fill it with the working solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan to record the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc , where A is the absorbance at λₘₐₓ, b is the path length (1 cm), and c is the molar concentration.[5]

Visualization of Key Workflows

Diagrams can clarify complex processes. The following Graphviz charts illustrate the logical flow of compound characterization and the relationships influencing the final spectrum.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Interpretation Synthesis Synthesis of Indole β-Ketonitrile Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (NMR, LC-MS) Purification->Purity_Check Solution_Prep Prepare Dilute Solution in Spectroscopic Solvent Purity_Check->Solution_Prep Pure Compound Baseline Run Baseline Correction (Solvent Blank) Solution_Prep->Baseline Acquire Acquire UV-Vis Spectrum (200-500 nm scan) Baseline->Acquire Analysis Identify λmax Calculate ε Acquire->Analysis Compare Compare λmax to Parent Chromophores Analysis->Compare Correlate Correlate Shifts with Substituents & Solvent Compare->Correlate

Caption: Experimental workflow from synthesis to spectral interpretation.

G center_node UV-Vis Spectrum (λmax, ε) substituent_indole Indole Substituents (EDG/EWG) substituent_indole->center_node substituent_aryl Aryl Substituents (EDG/EWG) substituent_aryl->center_node solvent Solvent Polarity solvent->center_node conjugation Extent of π-Conjugation conjugation->center_node

Caption: Key factors influencing the UV-Vis absorption spectrum.

Conclusion

The UV-Vis absorption spectrum of an indole β-ketonitrile is a rich source of structural information. The key takeaways for researchers are:

  • The spectrum is dominated by π → π* transitions within an extended conjugated system.

  • The λₘₐₓ is highly sensitive to substitution on both the indole and aryl rings. Electron-donating and electron-withdrawing groups generally produce bathochromic shifts.

  • Solvent polarity plays a critical role, with more polar solvents typically causing a bathochromic shift due to the stabilization of the excited state.

By systematically analyzing these factors, researchers can leverage UV-Vis spectroscopy not only as a tool for routine characterization but also as a predictive method to understand the electronic properties of this important class of molecules.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2013). PubMed. [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC. [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing SL. [Link]

  • RATIONAL SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF NOVEL INDOLE DERIVATIVES WITH PROMISING ANTIMICROBIAL PROPERTIES. (2026). YMER. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

  • Solvent effects on the fluorescent states of indole derivatives–dipole moments. (2025). ResearchGate. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Publishing. [Link]

  • Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. (n.d.). PMC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025). ResearchGate. [Link]

  • Acylation of indolyl subsituted β-ketonitriles. The way to new indolo[2,3-c]pyrilium and β-carboline derivatives. (2020). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). NIH. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). PMC. [Link]

  • Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. (2021). AIP Publishing. [Link]

  • Applications of UV spectroscopy. (n.d.). e-PG Pathshala. [Link]

  • Effect of solvent on UV-Visible spectra. (2021). YouTube. [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Indole Synthesis. [Link]

  • Introduction To UV-Vis Spectroscopy. (2016). Master Organic Chemistry. [Link]

  • Solvent Effects in the Fluorescence of Indole and Substituted Indoles. (n.d.). ACS Publications. [Link]

  • UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. [Link]

  • UV/Vis absorption spectra of indole in the gas phase (top) and in... (n.d.). ResearchGate. [Link]

  • UV-vis spectra and mass spectra of the products from indole and its... (n.d.). ResearchGate. [Link]

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Validating Synthesis of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile: A Comparative Guide to Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile (also known as 3-cyanoacetyl-1-methylindole) is a pivotal pharmacophore in the synthesis of indole-based alkaloids, antiviral agents, and anticancer therapeutics. Its synthesis typically involves C3-acylation of 1-methylindole, a reaction prone to forming regioisomeric byproducts and trapping reaction solvents (e.g., acetic anhydride or acetic acid) within the crystal lattice.

This guide objectively compares Elemental Analysis (EA/CHN) —the historical "gold standard" for bulk purity validation—against modern orthogonal techniques like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While EA remains a critical requirement for publication in top-tier journals to confirm the absence of inorganic contaminants and solvates, this guide demonstrates why a multi-modal validation approach is superior for drug development workflows.

Synthesis Protocol: The Bergman-Slatt Method

Causality: We utilize the acetic anhydride-mediated activation of cyanoacetic acid.[1][2][3][4] This method is preferred over acid chloride routes (which often lead to oligomerization) because the mixed anhydride intermediate provides the precise electrophilicity required for C3-selective Friedel-Crafts acylation without requiring Lewis acid catalysts that complicate purification.

Reaction Scheme

Substrates: 1-Methylindole (1.0 eq), Cyanoacetic acid (1.1 eq), Acetic Anhydride (solvent/activator).

Step-by-Step Methodology
  • Activation: In a dry round-bottom flask equipped with a drying tube (CaCl₂), dissolve cyanoacetic acid (1.1 eq) in acetic anhydride (5–10 volumes). Stir at 40°C for 15 minutes to generate the mixed anhydride species.

  • Addition: Add 1-methylindole (1.0 eq) slowly to the mixture.

  • Reaction: Heat the mixture to 70°C for 30–45 minutes.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures promote N-dealkylation or polymerization of the cyano-group.

  • Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes spontaneously. If not, add ice-cold water (excess) to hydrolyze the anhydride and precipitate the solid.

  • Purification (Crucial for EA): Filter the crude solid. Recrystallize from Ethanol or Methanol .

    • Note: Recrystallization is mandatory for passing Elemental Analysis. Column chromatography often introduces silica grease, which skews Carbon % values.

  • Drying: Dry under high vacuum (<1 mbar) at 50°C for 24 hours to remove lattice-bound solvent.

Workflow Visualization

SynthesisWorkflow Start Start: 1-Methylindole Reaction Reaction: Heat to 70°C (30 min) Start->Reaction Activation Activation: Cyanoacetic Acid + Ac2O Activation->Reaction Quench Quench: Ice Water Hydrolysis Reaction->Quench Crude Crude Isolation: Filtration Quench->Crude Purify Purification: Recrystallization (EtOH) Crude->Purify Dry Drying: High Vac (Remove Solvates) Purify->Dry Product Final Product: Pure C12H10N2O Dry->Product

Figure 1: Synthesis and purification workflow emphasizing the drying step required for successful Elemental Analysis.

Validation Methodology: Elemental Analysis (CHN)

The Principle

Elemental Analysis via combustion (CHN) determines the mass percentage of Carbon, Hydrogen, and Nitrogen.[5] Unlike spectroscopy, which analyzes molecular connectivity, EA analyzes bulk purity . It is the only method that effectively proves the sample is free of inorganic salts (which do not combust) and confirms the stoichiometry of solvates.

Theoretical Values

Target Molecule: this compound Formula:


Molecular Weight:  198.22  g/mol 
ElementCalculationTheoretical Mass %Acceptable Range (±0.4%)
Carbon

72.71% 72.31 – 73.11%
Hydrogen

5.09% 4.69 – 5.49%
Nitrogen

14.13% 13.73 – 14.53%
Interpretation of Failure Modes
  • Low %C, Low %N: Indicates inorganic contamination (silica, sodium salts) or significant moisture (water is 0% C/N).

  • High %C: Often indicates trapped organic solvent (e.g., Ethanol from recrystallization, if not dried properly).

  • Deviating %H: Highly sensitive to water retention.

Comparative Analysis: EA vs. Alternatives

While EA is the historical standard, it is destructive and requires large sample amounts (~2–5 mg). Modern alternatives like qNMR offer non-destructive quantification.[6]

Comparison Table: Performance Metrics
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (ESI-TOF)
Primary Output Bulk Elemental Composition (%)Molar Purity / Weight %Exact Mass (

)
Sample Requirement 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Solvent Detection Indirect (Values deviate)Direct (Distinct peaks)Poor (Solvents lost in source)
Inorganic Detection Excellent (Values drop proportionally)Poor (Inorganics are NMR silent)Poor
Structural Proof NoneHigh (Connectivity)High (Formula confirmation)
Throughput Low (Slow combustion cycle)High (Automated acquisition)High
Regulatory Status Required for new chemical entities (NCE)Accepted substitute by FDA/EMASupportive data only
Critical Analysis: Why EA is Still Necessary

Despite the speed of qNMR, EA remains the only method that "closes the mass balance."

  • Scenario: You synthesize the target compound, and it contains 5% Sodium Acetate (byproduct).

  • qNMR Result: Might show >99% purity because Sodium Acetate protons are exchangeable or shifted, or if an internal standard isn't used correctly.

  • EA Result: Carbon % will drop significantly (dilution effect of Na), immediately flagging the impurity.

Decision Matrix for Validation

ValidationLogic Sample Isolated Sample CheckStructure 1. 1H NMR Check Sample->CheckStructure StructureOK Structure Confirmed? CheckStructure->StructureOK HRMS 2. HRMS (Exact Mass) StructureOK->HRMS Yes Fail FAIL: Recrystallize StructureOK->Fail No EA_Step 3. Elemental Analysis (CHN) HRMS->EA_Step Mass Correct qNMR_Alt Alternative: qNMR (If sample is precious) HRMS->qNMR_Alt Not enough mass for EA Pass PASS: Publishable Grade (Purity > 99.5%) EA_Step->Pass Within ±0.4% EA_Step->Fail Deviates >0.4%

Figure 2: Logical decision tree for validating synthetic purity. EA is the final gatekeeper for bulk purity.

Experimental Data: Validating the Protocol

To validate the synthesis of this compound, the following data profile should be obtained.

Elemental Analysis (Example Data)
  • Theoretical: C: 72.71, H: 5.09, N: 14.13

  • Experimental (Pass): C: 72.65, H: 5.12, N: 14.08 (All within ±0.4%)

  • Experimental (Fail - Wet Sample): C: 69.50, H: 5.30, N: 13.50 (Indicates ~0.5 eq water trapped).

Spectroscopic Support
  • 1H NMR (400 MHz, DMSO-d6):

    
     8.20 (s, 1H, H-2), 8.15 (d, 1H, H-4), 7.50 (d, 1H, H-7), 7.25 (m, 2H, H-5,6), 4.30 (s, 2H, CH2-CN), 3.85 (s, 3H, N-CH3).
    
    • Note: The methylene protons at C3 (

      
       to carbonyl and nitrile) are acidic and may exchange with D2O, disappearing or broadening.
      
  • IR (ATR): 2210 cm⁻¹ (CN stretch), 1640 cm⁻¹ (C=O stretch).

References

  • Slätt, J., Romero, I., & Bergman, J. (2004).[3] Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride.[3][4] Synthesis, 2004(16), 2760–2765.[4] Link

  • Mahajan, S., & Singh, I. P. (2013).[6] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.[6] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229–240. Link

  • Nagalatha, et al. (2021). Synthesis And Characterization Of N-Methyl Indole Derivatives Via Desulfitative Displacement. Indo American Journal of Pharmaceutical Sciences, 08(9), 267-280.[2] Link

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile
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Reactant of Route 2
3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile

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